Fmoc-D-allo-Thr-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-PIGZYNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426319 | |
| Record name | Fmoc-D-allo-Thr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130674-54-3 | |
| Record name | Fmoc-D-allo-Thr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Fmoc-D-allo-Thr-OH in Advanced Peptide Synthesis
An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-allo-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-allo-threonine (Fmoc-D-allo-Thr-OH) is a critical building block for the synthesis of peptides containing non-proteinogenic amino acids. As a stereoisomer of D-threonine, its incorporation into a peptide sequence can profoundly influence the resulting peptide's conformation, proteolytic stability, and biological activity. The successful application of this valuable reagent in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on a thorough understanding of its solubility and stability characteristics. Inefficient dissolution can lead to inaccurate concentration measurements and poor coupling yields, while degradation can introduce impurities that are difficult to separate, compromising the integrity of the final product.
This guide provides a deep dive into the core physicochemical properties of Fmoc-D-allo-Thr-OH. Moving beyond a simple datasheet, we will explore the causality behind its behavior in common laboratory settings, offer field-proven protocols for its handling and analysis, and provide a framework for troubleshooting common challenges. As a Senior Application Scientist, my objective is to equip you not just with data, but with the foundational knowledge to make informed decisions, ensuring the robust and reliable incorporation of Fmoc-D-allo-Thr-OH into your synthetic workflows.
Section 1: Solubility Profile of Fmoc-D-allo-Thr-OH
The dissolution of an Fmoc-protected amino acid is the first critical step in a successful coupling reaction. The solubility is a function of the interplay between the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain—in this case, the polar, hydroxyl-containing side chain of D-allo-threonine.
Physicochemical Principles of Solubility
The solubility of Fmoc-D-allo-Thr-OH is governed by its ability to interact with the solvent molecules. The large, aromatic Fmoc group generally imparts good solubility in polar aprotic solvents commonly used in SPPS.[1] However, the D-allo-threonine side chain, with its hydroxyl (-OH) and methyl (-CH3) groups, introduces polarity and the potential for hydrogen bonding, which can influence its behavior in different solvents.
Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective because they can solvate both the hydrophobic Fmoc moiety and the polar regions of the molecule.[2][3] In contrast, less polar solvents like Dichloromethane (DCM) may be less effective at dissolving the polar side chain, potentially limiting solubility.[4]
Expected Solubility in Common SPPS Solvents
While precise, quantitative solubility data for every Fmoc-amino acid is not always published, we can establish reliable expectations based on extensive field experience and data from structurally similar compounds. The following table summarizes the expected solubility of Fmoc-D-allo-Thr-OH in standard, high-purity SPPS solvents.
| Solvent | Type | Expected Solubility | Rationale & Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The most common and effective solvent for SPPS; generally provides excellent solvation for most Fmoc-amino acids.[1][3] Ensure use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.[3] |
| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | An excellent alternative to DMF, NMP has a higher solvating power for some hydrophobic sequences and can help disrupt peptide aggregation on-resin.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent capable of dissolving even difficult-to-solubilize compounds. Often used as a co-solvent to enhance the solubility of aggregating Fmoc-amino acids.[5] The related compound Fmoc-D-allo-Thr(tBu)-OH has a reported solubility of 100 mg/mL in DMSO with sonication.[6] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | While historically used in peptide synthesis, DCM is generally a poorer solvent for polar, unprotected Fmoc-amino acids.[4] Its use is more common in Boc-based SPPS.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling due to limited solvating power compared to DMF or NMP.[1] |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
For applications requiring precise concentrations, determining the equilibrium solubility in your specific solvent batch and laboratory conditions is essential. The shake-flask method is the gold-standard for this purpose.[1]
Objective: To determine the equilibrium solubility of Fmoc-D-allo-Thr-OH in a selected organic solvent at a controlled temperature.
Materials:
-
Fmoc-D-allo-Thr-OH (solid)
-
Solvent of interest (e.g., high-purity DMF)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.2 µm, PTFE)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid Fmoc-D-allo-Thr-OH to a vial containing a known volume (e.g., 1.0 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[1]
-
Sample Clarification: After equilibration, allow the vial to stand for 1-2 hours for the excess solid to settle. Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm PTFE filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Analysis: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions, along with a set of known standards, by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).
-
Calculation: Construct a calibration curve from the known standards. Use the peak area from the saturated solution to determine its concentration (in mg/mL or Molarity), which represents the equilibrium solubility.
Diagram: Workflow for Solubility Determination and Optimization
Caption: A workflow for dissolving and troubleshooting Fmoc-D-allo-Thr-OH.
Section 2: Stability Characteristics
The stability of Fmoc-D-allo-Thr-OH is paramount for preventing the introduction of impurities. Degradation can occur through several pathways, including chemical cleavage of the Fmoc group, racemization at the alpha-carbon, or side reactions involving the hydroxyl group.
Chemical Stability: The Foundation of Orthogonal SPPS
The entire Fmoc/tBu SPPS strategy relies on the differential chemical stability of the protecting groups.[7]
-
Base Lability: The Fmoc group is designed to be labile to weak organic bases.[8] The standard deprotection cocktail, 20% piperidine in DMF, removes the Fmoc group rapidly (half-life of seconds) via a β-elimination mechanism.[8][9] This reaction liberates the N-terminal amine for the next coupling step while leaving acid-labile side-chain protecting groups (like tBu, Trt, Pbf) intact.[7][10]
-
Acid Stability: Conversely, the Fmoc group is highly stable to the strong acidic conditions (e.g., 95% Trifluoroacetic Acid - TFA) used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[9][10]
Diagram: Orthogonal Deprotection in Fmoc-SPPS
Caption: The orthogonal protection scheme in Fmoc-based SPPS.
Thermal Stability
While robust at room temperature, the Fmoc group can undergo thermal cleavage at elevated temperatures, even without a base.
-
Mechanism: At temperatures around 120 °C in polar aprotic solvents like DMSO, the Fmoc group can be cleaved via a β-elimination reaction.[11][12] This process generates dibenzofulvene (DBF) and CO2, liberating the amine. This is a critical consideration in applications requiring heating, such as microwave-assisted peptide synthesis or high-temperature NMR studies.
-
Reference Data: While specific data for Fmoc-D-allo-Thr-OH is not available, studies on other Fmoc-amino acids show significant degradation can occur. For example, after 15 minutes at 120°C in DMSO, Fmoc-Thr(tBu)-OH showed 85% stability, while Fmoc-Val-OH showed 88% stability.[11] This suggests that Fmoc-D-allo-Thr-OH should be handled with care at elevated temperatures.
Stereochemical Stability: The Challenge of Racemization
Maintaining the stereochemical integrity of the chiral centers is crucial. Racemization, the conversion of a D-amino acid to a mixture of D- and L-enantiomers, can occur at the α-carbon during the coupling step.[13]
-
Mechanism: The activation of the carboxylic acid group by a coupling reagent (e.g., DIC, HBTU) makes the α-proton more acidic and susceptible to abstraction. This can lead to the formation of a planar oxazolone intermediate, which can be re-protonated from either face, resulting in epimerization.[14]
-
Suppression: The risk of racemization is highly dependent on the coupling conditions. The addition of additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole) is a standard practice to suppress this side reaction.[13][14] While amino acids like Cysteine and Histidine are particularly prone to racemization, all amino acids can be affected to some degree.[14][15] The rate of racemization for any given amino acid is typically low (less than 0.4% per cycle) under optimized conditions but must be monitored for high-purity applications.[16]
Diagram: Mechanism of Racemization During Coupling
Caption: The oxazolone-mediated pathway for racemization.
Protocol: Chiral Purity Analysis by HPLC
Verifying the enantiomeric purity of the starting material and assessing racemization during synthesis is best accomplished using chiral HPLC.[17]
Objective: To determine the enantiomeric purity of Fmoc-D-allo-Thr-OH.
Materials:
-
Fmoc-D-allo-Thr-OH sample
-
Racemic standard (Fmoc-DL-allo-Thr-OH), if available, or a sample of the L-enantiomer.
-
HPLC system with a UV detector and a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or zwitterionic CSP).
-
HPLC-grade mobile phase solvents.
Methodology:
-
Method Development: Develop a separation method using a suitable chiral column. The mobile phase (e.g., a mixture of hexane/ethanol/TFA or a buffered aqueous/organic phase) must be optimized to achieve baseline separation of the D- and L-enantiomers.[17]
-
System Suitability: Inject a racemic or mixed D/L standard to determine the retention times for both enantiomers and confirm the resolution of the method.
-
Sample Preparation: Dissolve the Fmoc-D-allo-Thr-OH sample in the mobile phase to a concentration of approximately 1 mg/mL.[17]
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Quantify the L-enantiomer impurity by comparing its peak area to the total area of both enantiomer peaks. The enantiomeric excess (% ee) can be calculated as: [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
Recommended Handling and Storage
Proper handling and storage are essential to maintain the long-term integrity of Fmoc-D-allo-Thr-OH.
-
Storage Conditions: The compound should be stored as a solid powder in a tightly sealed container at low temperatures, typically 0-8 °C for short-term and -20 °C for long-term storage.[18][19] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize exposure to moisture and air.
-
Light Sensitivity: Fmoc-protected amino acids can be sensitive to light and should be stored in amber vials or protected from direct light.[20]
-
Handling Solutions: Once dissolved, solutions should be used promptly. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20 °C or -80 °C.[6] The quality of the solvent is critical; aged DMF can contain dimethylamine, which can cause slow deprotection even at room temperature.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
Conclusion
Fmoc-D-allo-Thr-OH is a powerful tool for creating unique peptides with tailored properties. Its successful application, however, is not a "plug-and-play" process. A proactive approach based on a solid understanding of its solubility and stability is required. Researchers can ensure reliable and reproducible results by validating solubility in their chosen solvent system, employing coupling strategies that suppress racemization, and adhering to strict handling and storage protocols. By treating this reagent with the scientific rigor it deserves, the full potential of incorporating D-allo-threonine into novel peptide therapeutics and research tools can be realized.
References
- BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- MedChemExpress. (n.d.). FMOC-D-Allo-THR(TBU)-OH.
- Smolecule. (n.d.). Buy Fmoc-d-allo-thr(tbu)-oh | 170643-02-4.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-allo-threonine.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- BenchChem. (n.d.). Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide.
- NIH National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Chem-Impex. (n.d.). Fmoc-D-allo-threonine.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Core Principles of Thermal Stability and Degradation.
- ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
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Beyond the Canonical 20: A Technical Guide to the Incorporation of Non-Proteinogenic Amino Acids in Peptides
Introduction: Expanding the Chemical Lexicon of Peptides
The 22 proteinogenic amino acids, encoded by the universal genetic code, form the foundational alphabet of life, giving rise to the vast structural and functional diversity of proteins. However, the therapeutic and biotechnological potential of peptides is often constrained by inherent limitations such as poor metabolic stability and limited conformational diversity.[1] The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not naturally encoded in the genetic blueprint—has emerged as a transformative strategy in peptide design and drug discovery.[1][2] These unique building blocks, numbering in the hundreds from natural sources and thousands through chemical synthesis, offer a powerful toolkit to engineer peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[3][4]
This in-depth technical guide provides a comprehensive exploration of the core methodologies for incorporating npAAs into peptides. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will navigate the major chemical and biological strategies, from the workhorse of solid-phase peptide synthesis to the elegance of genetic code expansion, providing a robust framework for the rational design and synthesis of next-generation peptide therapeutics.
Part 1: Chemical Synthesis Strategies: Precision and Versatility
Chemical synthesis provides the most direct and versatile route for the site-specific incorporation of a vast array of npAAs into peptide sequences.[5] Solid-phase peptide synthesis (SPPS) stands as the cornerstone of this approach, enabling the stepwise assembly of peptides on a solid support.[6][7]
Solid-Phase Peptide Synthesis (SPPS) for npAA Incorporation
SPPS revolutionized peptide science by simplifying the purification process and enabling automation.[8] The fundamental principle involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.[6][9] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[9]
The iterative cycle of SPPS for npAA incorporation mirrors that of standard amino acids but requires careful consideration of the unique properties of the npAA.[6]
-
Resin Swelling: The solid support (e.g., polystyrene resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of reagents to the reactive sites.[8]
-
Fmoc-Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.[6]
-
npAA Coupling: The incoming Fmoc-protected npAA is activated by a coupling reagent (e.g., HCTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.[1]
-
Washing: Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a trifluoroacetic acid (TFA) cocktail.[7][10] The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Caption: Iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating a non-proteinogenic amino acid.
The incorporation of npAAs can present unique challenges that necessitate protocol modifications. Understanding the underlying reasons for these difficulties is crucial for successful synthesis.
-
Steric Hindrance: Bulky side chains or α,α-disubstituted npAAs, such as α-aminoisobutyric acid (Aib), can sterically hinder the approach of the activated amino acid to the growing peptide chain.[1][11] This can lead to incomplete coupling reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents (e.g., HATU, COMU) and extended reaction times or elevated temperatures (microwave-assisted SPPS) are often employed.[12][13]
-
Altered Reactivity: The electronic properties of an npAA's side chain can influence the nucleophilicity of the Nα-amino group, affecting coupling efficiency.
-
Protecting Group Strategy: Some npAAs may have side chains that are incompatible with standard protecting group strategies, requiring the use of orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups.[14]
The strategic replacement of proteinogenic amino acids with npAAs can lead to significant and quantifiable improvements in the therapeutic properties of peptides.[1]
| Property Enhanced | npAA Strategy | Example | Quantitative Improvement |
| Proteolytic Stability | Incorporation of D-amino acids | L-amino acid peptide vs. D-amino acid analog | Increased half-life in plasma from minutes to hours[1] |
| N-methylation of the peptide backbone | Native peptide vs. N-methylated analog | Reduced degradation by proteases[15][16] | |
| Conformational Rigidity | Introduction of α,α-disubstituted amino acids (e.g., Aib) | Flexible peptide vs. Aib-containing analog | Induction of helical or turn structures, leading to increased receptor binding affinity[11] |
| Bioavailability | Cyclization, backbone N-methylation | Linear peptide vs. cyclic, N-methylated analog (e.g., Cyclosporine A) | Improved cell permeability and oral bioavailability[16][17] |
Table 1: Examples of quantitative improvements in peptide properties through npAA incorporation.
This protocol outlines the manual synthesis of a model peptide containing the sterically hindered npAA, α-aminoisobutyric acid (Aib), using Fmoc/tBu chemistry.[1]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[6]
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 3-5 equivalents) using a standard coupling reagent like HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Incorporation of Aib (Sterically Hindered npAA):
-
In a separate vial, pre-activate Fmoc-Aib-OH (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activation mixture to the deprotected resin and allow it to react for 2-4 hours. Monitor the reaction using a ninhydrin test to ensure complete coupling.[14]
-
If the coupling is incomplete, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 3 and 4 (or step 2 for non-hindered amino acids) for the remaining amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours.[10]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Part 2: Biological Incorporation Strategies: Harnessing the Cellular Machinery
Biological methods offer the unique ability to incorporate npAAs into peptides and proteins within living cells, enabling the study of protein function in a native context.[10] These approaches typically involve the engineering of the cell's translational machinery.[19]
Genetic Code Expansion via Orthogonal Translation Systems
The most widely used in vivo method is genetic code expansion, which repurposes a codon—typically a stop codon like UAG (amber)—to encode an npAA.[10][19] This is achieved through the introduction of an orthogonal translation system (OTS) .[20][21]
An OTS consists of two key components that function independently of the host cell's endogenous translational machinery:[19]
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes the desired npAA and attaches it to the orthogonal tRNA.
-
An Orthogonal tRNA (o-tRNA): A tRNA that is not recognized by any of the host's native aaRSs but is recognized by the ribosome. This tRNA has an anticodon that is complementary to the repurposed codon (e.g., CUA for the UAG stop codon).
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Methodological & Application
Topic: Optimized Conditions for the Fmoc Deprotection of D-allo-Threonine Residues in Solid-Phase Peptide Synthesis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids such as D-allo-threonine is critical for the development of novel peptides with enhanced stability and unique conformational properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most prevalent Nα-amine protecting group in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions. However, the deprotection of Fmoc-D-allo-threonine presents specific challenges, including the risk of base-catalyzed side reactions such as β-elimination and epimerization, which can compromise the yield and stereochemical integrity of the final peptide. This guide provides a detailed analysis of the Fmoc deprotection mechanism, explores the unique chemical vulnerabilities of the D-allo-threonine residue, and presents validated protocols designed to maximize deprotection efficiency while preserving the structural integrity of the target peptide.
Introduction: The Challenge of D-allo-Threonine
D-allo-threonine, a diastereomer of D-threonine, offers a unique stereochemical configuration that can enforce specific secondary structures or enhance resistance to enzymatic degradation in peptide-based therapeutics. Its successful incorporation via Fmoc-SPPS is contingent upon a critical step: the complete and clean removal of the Nα-Fmoc protecting group at each cycle of the synthesis.
The standard conditions for Fmoc deprotection, typically involving treatment with a 20% piperidine solution in N,N-dimethylformamide (DMF), are highly effective for most amino acids.[1][2] However, the β-hydroxyl group and the specific stereochemistry of D-allo-threonine introduce a heightened susceptibility to side reactions that can lead to impurities that are difficult to remove. This document serves as a senior-level guide to understanding and mitigating these challenges.
The Chemistry of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, specifically the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3][4]
The process unfolds in two primary steps:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[2][5] This is the rate-determining step.
-
β-Elimination & Scavenging: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination. This cleaves the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[4] The excess piperidine in the solution then acts as a nucleophile, trapping the DBF to form a stable, UV-active adduct.[6][7] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[4]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Key Challenges with D-allo-Threonine Deprotection
The primary concerns during the Fmoc deprotection of D-allo-threonine are β-elimination of the side-chain hydroxyl group and epimerization at the α-carbon.
β-Elimination (Dehydration)
The basic conditions required for Fmoc removal can also promote the elimination of the β-hydroxyl group from the threonine side chain, leading to the formation of a dehydroamino acid residue.[8] This side reaction is particularly problematic as it introduces a permanent, undesirable modification to the peptide backbone.
Causality: The presence of the electron-withdrawing Fmoc group (before cleavage) and the activation of the carboxyl group during subsequent coupling steps can increase the acidity of the α-proton. Abstraction of this proton by a base can initiate the elimination of the hydroxyl group. While this is more commonly associated with coupling, strong or prolonged basic treatment during deprotection can also trigger this side reaction.[8]
Epimerization
Epimerization is the inversion of stereochemistry at a single chiral center. For D-allo-threonine, this would involve the inversion of the α-carbon (Cα) to yield D-threonine, or less commonly, the β-carbon (Cβ). Epimerization at the α-carbon is the more significant risk during SPPS.
Causality: This side reaction proceeds via the abstraction of the α-proton by a base to form a planar enolate intermediate.[9] Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers. The risk of epimerization is heightened by factors that increase the acidity of the α-proton or prolong the lifetime of the enolate intermediate, such as sterically hindered couplings or the use of strong bases.[8][9] While often a greater concern during the coupling step, the choice of base and conditions for deprotection can contribute to the overall epimerization risk.[9]
Figure 2: Potential reaction pathways for Fmoc-D-allo-threonine.
Optimizing Deprotection Conditions: A Comparative Analysis
The key to successful deprotection lies in balancing reaction speed with the suppression of side reactions. This is achieved by carefully selecting the base, concentration, solvent, and reaction time.
| Parameter | Standard Condition | Optimized for D-allo-Thr | Rationale & Considerations |
| Base | 20% Piperidine | 20% Piperidine or 5% Piperazine | Piperidine is the standard due to its optimal basicity (pKa ≈ 11.1) and nucleophilicity for trapping DBF.[6] Piperazine is a milder base and can significantly reduce base-mediated side reactions like aspartimide formation and may be beneficial for sensitive residues.[10] |
| Stronger Bases | Not Recommended | 2% DBU (for highly hindered sites) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can accelerate deprotection but significantly increases the risk of epimerization and β-elimination.[11][12] Use only as a last resort for very difficult sequences and for minimal time.[13] |
| Solvent | DMF (N,N-dimethylformamide) | DMF or NMP | Polar aprotic solvents like DMF and NMP (N-Methyl-2-pyrrolidone) are essential for solvating the peptide and reagents.[6] NMP can be superior in disrupting peptide aggregation. |
| Concentration | 20% (v/v) | 10-20% (v/v) | Lowering the base concentration can temper the reaction's harshness, but may require longer reaction times, potentially increasing total base exposure. 20% remains a robust starting point. |
| Time | 1-3 min, drain, then 10-20 min | 2 min, drain, then 5-10 min | Shorter exposure times are critical. A two-step deprotection is standard practice.[13] The first short treatment removes the bulk of the Fmoc groups and the DBF-adduct, while the second ensures completion. For sensitive residues, minimizing the second exposure time is key. |
| Temperature | Room Temperature (20-25°C) | Room Temperature | Elevated temperatures, sometimes used with microwave synthesizers to speed up reactions, should be avoided as they dramatically accelerate side reactions like β-elimination.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most sequences and serves as a baseline procedure.
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel. Drain the DMF.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently (e.g., by bubbling with nitrogen or using a shaker) for 2 minutes at room temperature.[4][13]
-
Drain: Drain the deprotection solution. This removes the majority of the DBF-piperidine adduct.
-
Final Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10 minutes at room temperature.
-
Drain: Drain the final deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF adduct. The resin is now ready for analytical confirmation or the next coupling step.
Protocol 2: Optimized Deprotection for Sensitive Sequences (e.g., D-allo-Threonine)
This protocol uses milder conditions to minimize the risk of β-elimination and epimerization.
-
Resin Swelling: Swell the peptide-resin in DMF as described in Protocol 1.
-
Initial Deprotection: Add a solution of 10-20% piperidine in DMF or 5% piperazine in DMF to the resin. Agitate for 2 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Final Deprotection: Add a fresh aliquot of the chosen deprotection solution. Agitate for 5-7 minutes at room temperature.
-
Drain: Drain the final deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: It is highly recommended to perform a qualitative test (Kaiser test) to confirm the presence of free primary amines before proceeding to the next coupling step.
Analytical Monitoring and Quality Control
Self-validating protocols require checkpoints. After deprotection, several methods can confirm reaction completion and assess purity.
Figure 3: Experimental workflow for Fmoc deprotection and monitoring.
-
Kaiser Test (Ninhydrin Test): A rapid, qualitative colorimetric assay performed on a few resin beads. A positive result (deep blue color) confirms the presence of free primary amines, indicating successful Fmoc removal.[4][13] A negative result (yellow/colorless) signifies incomplete deprotection.
-
UV-Vis Spectrophotometry: A quantitative method to determine deprotection efficiency by measuring the UV absorbance of the collected filtrate. The DBF-piperidine adduct has a strong absorbance maximum around 301 nm.[14][15] By applying the Beer-Lambert law, one can calculate the moles of Fmoc released, which is useful for determining initial resin loading or monitoring difficult steps.
-
HPLC and Mass Spectrometry (LC-MS): After cleaving a small sample of the peptide from the resin, LC-MS is the definitive method for assessing the purity of the crude product. It can identify and quantify the target peptide, deletion sequences (from incomplete deprotection), and byproducts from side reactions like β-elimination (mass loss of 18 Da) or epimerization (which may appear as a shoulder or separate peak in the HPLC chromatogram).[6][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Negative Kaiser Test) | 1. Steric hindrance from bulky adjacent residues.[13]2. Peptide aggregation on the resin.[13]3. Degraded piperidine or improper reagent concentration. | 1. Repeat the deprotection step (Protocol 1).2. Switch to NMP as the solvent to disrupt aggregation.3. For extremely difficult cases, use a DBU-containing solution (e.g., 2% DBU/2% piperidine in DMF) for a short time (2+2 min).[13] Monitor closely for side reactions. |
| High Levels of β-Elimination (Detected by LC-MS) | 1. Deprotection time is too long.2. Temperature is too high.3. Base is too strong or concentrated. | 1. Reduce the duration of the second deprotection step to 5 minutes.2. Ensure the reaction is performed at ambient room temperature.3. Switch to a milder base system, such as 5% piperazine in DMF (Protocol 2). |
| Evidence of Epimerization (Diastereomeric peak in HPLC) | 1. Use of a strong base like DBU.2. Extended exposure to basic conditions. | 1. Avoid DBU if possible. Stick to piperidine or piperazine.2. Minimize all base exposure times (deprotection and coupling). Ensure the subsequent coupling step is efficient to avoid long activation times in the presence of base. |
Conclusion
The successful Fmoc deprotection of D-allo-threonine is a manageable but nuanced challenge that requires a departure from a one-size-fits-all approach. By understanding the underlying mechanisms of β-elimination and epimerization, researchers can make informed decisions to mitigate these risks. The key to preserving stereochemical integrity and maximizing yield lies in minimizing base exposure time, using the mildest effective base, and maintaining ambient temperature. Implementing rigorous analytical checkpoints, such as the Kaiser test and periodic LC-MS analysis, is essential for a self-validating synthesis strategy that ensures the production of high-purity, structurally defined peptides.
References
-
Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(7), 855. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
Ismail, S., et al. (2020). Dipropylamine as an Fmoc Deprotection Reagent for High-Temperature Solid-Phase Peptide Synthesis. Organic Letters, 22(15), 5843–5847. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Revista Virtual de Química, 5(3), 335-350. [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Reeks, J., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS Chemical Biology, 13(7), 1747–1752. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73: Peptide Synthesis Protocols. Humana Press. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Test. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99-105. [Link]
-
Yap, W. Y., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(14), 4311. [Link]
-
GenScript. (n.d.). Fmoc Deprotection. [Link]
-
Goth, C. K., et al. (2011). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 76(11), 4428–4438. [Link]
-
Cudic, M., et al. (2002). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 4(10), 1623–1626. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Dondoni, A., et al. (2002). Homologation of L-threonine to α-epimer β-amino-α,γ-dihydroxy aldehydes and acids via stereoselective reduction of 2-thiazolyl amino ketones. Organic & Biomolecular Chemistry, 1, 12-14. [Link]
Sources
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Application Notes and Protocols for the Incorporation of Fmoc-D-allo-Thr-OH in Therapeutic Peptide Synthesis
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern therapeutic peptide design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Fmoc-D-allo-Threonine-OH, a stereoisomer of D-threonine, provides unique structural properties that can be leveraged to create novel peptide-based therapeutics. The presence of a D-amino acid inherently increases resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the efficient and reliable incorporation of Fmoc-D-allo-Thr-OH into peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for D-allo-Threonine in Peptide Therapeutics
Peptide-based drugs offer high specificity and low off-target toxicity but are often limited by poor metabolic stability. The introduction of D-amino acids is a validated strategy to overcome this limitation.[2][3] D-allo-Threonine, specifically, offers two key advantages:
-
Enhanced Proteolytic Resistance : The D-configuration at the α-carbon prevents recognition and cleavage by most endogenous proteases, significantly extending the in vivo half-life of the peptide therapeutic.[1]
-
Unique Conformational Influence : As the diastereomer of D-threonine, D-allo-threonine possesses a distinct (2R, 3R) stereochemistry.[4] This unique arrangement can induce specific turns or secondary structures within the peptide backbone, potentially leading to enhanced receptor binding affinity and selectivity compared to its proteinogenic counterparts.
This document focuses on the side-chain protected derivative, Fmoc-D-allo-Thr(tBu)-OH , which is the standard reagent for Fmoc-based SPPS. The tert-butyl (tBu) group provides robust protection for the side-chain hydroxyl function, preventing undesirable side reactions during synthesis.[5][6]
Diagram 1: Proteolytic resistance of D-amino acid containing peptides.
Physicochemical Properties and Handling
Proper handling and storage of the amino acid derivative are critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine | [7] |
| Abbreviation | Fmoc-D-allo-Thr(tBu)-OH | |
| CAS Number | 170643-02-4 | [7][8] |
| Molecular Formula | C₂₃H₂₇NO₅ | [7][9] |
| Molecular Weight | 397.46 g/mol | [7][9] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Highly soluble in DMF, DMSO; moderately soluble in DCM, ethyl acetate. | [9] |
| Storage | Store at 2-8°C, desiccated. Keep tightly sealed to prevent moisture absorption. |
Core Methodologies: Incorporation via Fmoc SPPS
The incorporation of Fmoc-D-allo-Thr(tBu)-OH follows the standard iterative cycle of Fmoc SPPS. The key considerations are ensuring complete N-terminal deprotection and achieving efficient coupling, which can be challenging due to steric hindrance.
Diagram 2: The iterative cycle of Fmoc solid-phase peptide synthesis.
Protocol 1: N-terminal Fmoc Deprotection
This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the subsequent coupling step.
-
Reagents:
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a suitable SPPS reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin) and agitate for 2 minutes.[10]
-
Drain the solution. The filtrate can be collected for UV monitoring (λ ≈ 301 nm) to quantify Fmoc release.[11]
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the dibenzofulvene-piperidine adduct.[12][13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Expert Insight: A two-step piperidine treatment is crucial. The first, shorter treatment performs the bulk of the deprotection, while the second, longer treatment ensures the complete scavenging and removal of the dibenzofulvene byproduct, which could otherwise cause side reactions.[11][14]
Protocol 2: Coupling of Fmoc-D-allo-Thr(tBu)-OH
Due to the β-methyl group, threonine derivatives can exhibit steric hindrance, potentially leading to slow or incomplete coupling reactions.[5][15] Therefore, the choice of coupling reagent is critical for success. In-situ activating reagents based on aminium/uronium or phosphonium salts are strongly recommended over carbodiimides alone.[16]
-
Recommended Coupling Reagents:
| Reagent | Type | Base | Key Advantages |
| HCTU / HBTU | Aminium Salt | DIPEA / NMM | Efficient, fast, cost-effective, and widely used. Generates HOBt active ester.[16] |
| HATU | Aminium Salt | DIPEA / NMM | Highly reactive, excellent for hindered couplings. Generates HOAt active ester, which benefits from anchimeric assistance.[16] |
| PyBOP | Phosphonium Salt | DIPEA / NMM | Well-established for hindered couplings. Byproducts are generally water-soluble.[5] |
| COMU | Aminium Salt | DIPEA / NMM | High efficiency comparable to HATU, with improved safety (non-explosive Oxyma Pure byproduct) and solubility.[17] |
-
Reagents (HCTU Example):
-
Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading)
-
HCTU (2.9-4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
DMF, peptide synthesis grade
-
-
Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-D-allo-Thr(tBu)-OH and HCTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[13] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 3: Final Cleavage and Side-Chain Deprotection
This final step simultaneously cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tBu group on D-allo-threonine.[18][19]
-
Expert Insight: During acidolysis, the tBu protecting groups generate reactive tert-butyl carbocations. These cations can irreversibly modify sensitive residues like Tryptophan (alkylation), Methionine (oxidation), and Tyrosine. Therefore, a "scavenger" cocktail is mandatory to trap these reactive species.[19]
-
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% TIS. This is a robust, general-purpose cocktail suitable for most sequences.
-
Cold diethyl ether
-
-
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.
-
Wash the resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in vacuo for 30 minutes.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate gently at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (10-15x) of ice-cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation. Decant the ether.
-
Wash the peptide pellet with cold ether 1-2 more times to remove residual scavengers.
-
Dry the final peptide product under vacuum. The crude peptide is now ready for purification by HPLC.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-branched D-allo-threonine residue.[5][20] | • Double Couple: Repeat the coupling protocol (Step 2) immediately. • Increase Reaction Time: Extend the coupling time to 3-4 hours. • Change Reagent: Switch to a more potent coupling reagent like HATU or COMU.[16][17] • Microwave SPPS: Use microwave energy to drive the reaction to completion, which is highly effective for hindered couplings.[21] |
| Mass Loss of 18 Da (Observed in MS) | Dehydration (β-elimination) of the threonine side chain, forming a dehydroamino acid residue. This can be catalyzed by base during deprotection or coupling.[5][15] | • Confirm Protection: Ensure you are using the tBu-protected derivative, Fmoc-D-allo-Thr(tBu)-OH. • Minimize Base Exposure: Avoid unnecessarily long coupling or deprotection times. • Use Weaker Base: Consider substituting DIPEA with a less hindered base like N-Methylmorpholine (NMM) during the coupling step.[5] |
| Detection of Diastereomers (During HPLC/MS Analysis) | Epimerization (racemization) at the α-carbon. This is promoted by strong bases and slow coupling reactions.[5][22] | • Use Additive-Based Reagents: Employ coupling reagents that incorporate racemization-suppressing additives (HOBt, HOAt, Oxyma), such as HBTU, HATU, or COMU.[16][17][22] • Avoid Pre-activation Delays: Add the activated amino acid solution to the resin immediately after the pre-activation period. |
References
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Fmoc-D-allo-Thr-OH | C19H19NO5. (n.d.). PubChem. Retrieved from [Link]
-
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH). (n.d.). PubChem. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. (2025, May 8). PMC - NIH. Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Allothreonine. (n.d.). Wikipedia. Retrieved from [Link]
-
Improved synthesis of D-allothreonine derivatives from L-threonine. (2025, August 6). ResearchGate. Retrieved from [Link]
- Synthesis method of D-threonine. (n.d.). Google Patents.
-
D-Allothreonine | C4H9NO3. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Determination of D- And L-Enantiomers of Threonine and Allo-Threonine in Mammals Using Two-Step High-Performance Liquid Chromatography. (n.d.). PubMed. Retrieved from [Link]
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- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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Application Note: Comprehensive Analytical Strategies for the Characterization of Peptides Containing D-allo-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and refine pharmacokinetic profiles. Among these, D-allo-threonine, a diastereomer of the naturally occurring L-threonine, presents a unique structural element due to its two chiral centers ((2R,3R) configuration).[1] This unique stereochemistry can induce significant changes in peptide conformation and biological activity. However, the very structural complexity that makes D-allo-threonine a valuable tool also introduces significant analytical challenges. Distinguishing between the four stereoisomers of threonine (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine) within a peptide sequence requires a sophisticated, multi-faceted analytical approach to ensure identity, purity, and structural integrity.[2]
This application note provides a comprehensive guide to the essential analytical techniques for characterizing synthetic peptides containing D-allo-threonine. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols for chromatographic separation, mass spectrometric identification, and advanced spectroscopic structural analysis.
Part 1: Chromatographic Separation and Stereoisomer Discrimination
The foundational step in characterizing any synthetic peptide is to assess its purity and, critically for D-allo-threonine-containing peptides, its stereoisomeric integrity. The presence of diastereomers can be a common impurity arising from the starting materials or during the synthesis process.[3][4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Expertise & Experience: RP-HPLC is the workhorse for peptide purity analysis, separating compounds based on their hydrophobicity.[5][6][7] The inclusion of D-allo-threonine can subtly alter the peptide's overall polarity compared to its other stereoisomers. While standard RP-HPLC can effectively separate the target peptide from deletion sequences or peptides with other modifications, it is generally insufficient for resolving diastereomers. Its primary role here is to establish the overall purity of the synthesized peptide.
Protocol 1: General RP-HPLC Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. The specific gradient should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 210-220 nm.[7]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[8]
-
Analysis: Inject 10-20 µL and integrate the peak areas to determine the percentage purity.
Table 1: Representative RP-HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 35 | 65 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
Chiral Chromatography for Stereoisomer Separation
Trustworthiness: To unambiguously resolve and quantify diastereomeric and enantiomeric impurities, chiral chromatography is essential. Direct analysis using a Chiral Stationary Phase (CSP) is often preferred as it avoids derivatization steps that can introduce additional impurities.[9] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and peptides.[2][9]
Causality: The CSP creates a chiral environment where the transient diastereomeric complexes formed with the peptide stereoisomers have different interaction energies, leading to differential retention times and separation.
Protocol 2: Chiral HPLC for D-allo-Threonine Peptide Stereoisomers
-
Column: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T).[2][9]
-
Mobile Phase: An isocratic or gradient system of methanol or acetonitrile with an aqueous buffer (e.g., water with 5 mM perchloric acid). The organic modifier concentration significantly influences retention and enantioselectivity.[2][10]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Detection: UV at 200-220 nm or Mass Spectrometry (MS).[2]
-
Sample Preparation: Hydrolyze the peptide using 6 M HCl at 110°C for 24 hours to liberate the constituent amino acids.[11][12] Neutralize and dissolve the hydrolysate in the mobile phase.
-
Analysis: Inject the hydrolyzed sample and compare the retention times to those of D-allo-threonine and other threonine stereoisomer standards. This allows for the quantification of any unwanted stereoisomers incorporated during synthesis. For intact peptide separation, the methodology would be similar but without the hydrolysis step, requiring careful optimization of the mobile phase.
Caption: Workflow for Chiral Amino Acid Analysis.
Part 2: Mass Spectrometry for Identification and Sequencing
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the amino acid sequence of the peptide.[5]
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Mass Verification
Expertise & Experience: ESI-MS is a soft ionization technique that allows for the accurate mass determination of the intact peptide. This initial step is crucial to verify that the correct peptide was synthesized and to check for the presence of mass-shifted impurities (e.g., deletion or incompletely deprotected sequences).
Protocol 3: Intact Mass Analysis by ESI-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Infusion: The purified peptide from RP-HPLC can be directly infused or analyzed via LC-MS.
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic mass of the peptide. Compare the experimentally determined mass with the theoretical mass calculated from the peptide sequence.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation
Trustworthiness: While ESI-MS confirms the overall mass, it does not confirm the amino acid sequence or the position of the D-allo-threonine residue. Tandem MS (MS/MS) is required for this.[13] In MS/MS, the peptide ion is isolated, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[13]
Causality: The fragmentation of the peptide backbone generates a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read. While standard MS/MS can confirm the sequence, it generally cannot differentiate between stereoisomers like L-threonine and D-allo-threonine as they have the same mass.[14][15] However, it is crucial for confirming the correct residue placement and identifying any other sequence-related impurities.[16][17] More advanced techniques like MS3 or ion mobility-mass spectrometry may provide further structural differentiation.[14][15]
Protocol 4: Peptide Sequencing by MS/MS
-
Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Ion Trap, Q-TOF, Orbitrap).
-
Method: Typically performed as part of an LC-MS run.
-
Parent Ion Selection: The mass analyzer (MS1) isolates the precursor ion of the target peptide.
-
Fragmentation: The precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: The resulting fragment ions are analyzed by the second mass analyzer (MS2).
-
Data Analysis: The resulting spectrum of b- and y-ions is interpreted (manually or using sequencing software) to confirm the amino acid sequence.
Caption: MS/MS Fragmentation Workflow for Peptide Sequencing.
Part 3: Advanced Structural Characterization
While chromatography and mass spectrometry confirm purity and primary structure, spectroscopic techniques are needed to understand the three-dimensional conformation of the peptide, which is heavily influenced by the stereochemistry of its constituent amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR spectroscopy is the gold standard for the unambiguous determination of peptide structure and stereochemistry in solution.[5][18][19] Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the amino acid spin systems and provide through-space proton-proton distance restraints, respectively, which are used to calculate the 3D structure.[20][21] The distinct chemical shifts and coupling constants of the α- and β-protons of D-allo-threonine can be used to confirm its presence and configuration within the peptide.[20]
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure (e.g., α-helix, β-sheet) of peptides in solution.[5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The incorporation of a D-amino acid, such as D-allo-threonine, can significantly perturb or even invert the characteristic CD spectrum of a peptide.[22][23] For example, a peptide that would normally form a right-handed α-helix may have this structure disrupted or may even favor a left-handed helical conformation. Comparing the CD spectrum of the D-allo-threonine-containing peptide to its L-threonine counterpart provides powerful insight into the conformational impact of the stereochemical change.[24] It is a crucial tool for ensuring batch-to-batch consistency in the conformation of the final product.[25]
Conclusion
The characterization of peptides containing D-allo-threonine requires an integrated analytical workflow that goes beyond standard purity and identity tests. The unique stereochemical nature of this amino acid necessitates the use of specialized chiral separation techniques to ensure diastereomeric purity. This must be coupled with high-resolution mass spectrometry to confirm the correct mass and sequence. Finally, advanced spectroscopic methods like NMR and CD are essential to fully elucidate the three-dimensional structure and understand the profound conformational consequences of incorporating this non-canonical residue. By employing this multi-pronged strategy, researchers and drug developers can confidently establish the identity, purity, and structural integrity of these complex and promising therapeutic molecules.
References
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-
Miyoshi, Y., et al. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. Retrieved from [Link]
-
Partridge, A. W., et al. (2016). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers.
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(2009). Amino Acid Analysis. Current Protocols in Protein Science. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.5: Amino Acid Analysis of Peptides. Retrieved from [Link]
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OpenStax. (2023). 26.5 Amino Acid Analysis of Peptides. Retrieved from [Link]
- (n.d.). 7.3 Amino Acid Analysis.
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Julian, R. R., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Houston, M. E., et al. (2004). Structure Effects of Double D-Amino Acid Replacements: A Nuclear Magnetic Resonance and Circular Dichroism Study Using Amphipathic Model Helixes. Biochemistry. Retrieved from [Link]
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Cooper, C., et al. (Eds.). (2000). Amino Acid Analysis Protocols. Humana Press. Retrieved from [Link]
-
Yan, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(8), 1948-1963. Retrieved from [Link]
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Human non-HLA PeptideAtlas 2023-06 and Human HLA PeptideAtlas 2023-11 builds. (2023). Retrieved from [Link]
-
Zorzi, A., et al. (2017). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Research Collection. Retrieved from [Link]
-
Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202206. Retrieved from [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
Yan, Y., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Retrieved from [Link]
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ResearchGate. (2017). How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?. Retrieved from [Link]
-
Chen, X., et al. (2010). Identification of tandem mass spectra of mixtures of isomeric peptides. Journal of Proteome Research, 9(6), 3270-3279. Retrieved from [Link]
-
van der Vliet, S. A., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Clinical Proteomics, 18(1), 10. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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Chen, X., et al. (2010). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. PMC - NIH. Retrieved from [Link]
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Julian, R. R., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. eScholarship.org. Retrieved from [Link]
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Semantic Scholar. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Retrieved from [Link]
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aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Wipf, P., & Miller, C. P. (1993). Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. The Journal of Organic Chemistry, 58(14), 3604-3606. Retrieved from [Link]
- (n.d.). peptide nmr.
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NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
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SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
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Le, A. T., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(4), 2133-2141. Retrieved from [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 1-13. Retrieved from [Link]
-
Zhao, H., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B, 810(2), 245-250. Retrieved from [Link]
-
NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
bioRxiv. (2025). Identification of non-canonical peptides with moPepGen. Retrieved from [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]
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LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
Wang, Y., et al. (2015). Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical Chemistry, 87(21), 11022-11029. Retrieved from [Link]
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Singer, A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. Retrieved from [Link]
-
Singer, A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. Retrieved from [Link]
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NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]
- (n.d.). Overview of Custom Peptide Synthesis.
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Enzymatic stability of peptides containing D-allo-threonine.
Application Note & Protocols
Topic: Enhancing Peptide Therapeutic Viability: A Guide to Assessing the Enzymatic Stability of Peptides Containing D-allo-threonine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This poor in vivo stability leads to a short plasma half-life, limiting therapeutic efficacy. A powerful and proven strategy to mitigate this is the incorporation of non-canonical amino acids, which disrupt the stereospecific recognition sites of proteases.[2][3]
This guide focuses on the use of D-allo-threonine , a diastereomer of the proteinogenic L-threonine, as a tool to confer robust enzymatic resistance.[4][5] We provide the scientific rationale for its application, detailed, field-tested protocols for assessing peptide stability in biological matrices like human plasma, and the analytical framework for quantifying the results. This document is designed to empower researchers to validate the stability of their modified peptide candidates with confidence.
The Principle of Stereochemical Protection
The fundamental mechanism behind the stability-enhancing effect of D-amino acids lies in the stereospecific nature of proteases.[6][7]
-
Enzymatic Specificity: Proteases, the enzymes responsible for peptide bond hydrolysis, have active sites that are chiral and have evolved to specifically recognize and bind peptides composed of L-amino acids.[8][9] This precise three-dimensional fit is a prerequisite for catalysis.
-
Steric Hindrance: Introducing a D-amino acid, such as D-allo-threonine, into a peptide sequence creates a profound stereochemical alteration in the peptide backbone. This "incorrect" stereoisomer does not fit properly within the enzyme's active site.[6] This steric clash prevents the formation of the enzyme-substrate complex, effectively inhibiting proteolytic cleavage and preserving the peptide's integrity.[10]
The following diagram illustrates this principle of protease resistance.
Caption: Mechanism of enzymatic degradation for L-peptides and the resistance conferred by D-amino acid incorporation.
Experimental Protocol: Human Plasma Stability Assay
This protocol provides a robust method for determining the in vitro half-life of a test peptide in human plasma. The procedure is designed to be self-validating by including critical controls.
Rationale for Experimental Design
The choice of human plasma as the matrix provides a physiologically relevant environment containing a complex mixture of proteases. The protocol is structured around time-course sampling to monitor the peptide's disappearance. A critical step is the immediate quenching of enzymatic activity and precipitation of plasma proteins with an organic solvent like acetonitrile.[1] This not only halts the degradation process but also cleans up the sample, reducing matrix interference during subsequent analysis.[11][12] Quantification is achieved using the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.[13][14]
Materials & Reagents
-
Test Peptides:
-
Native L-amino acid peptide (Control)
-
D-allo-threonine modified peptide (Test Article)
-
Stable Isotope Labeled (SIL) internal standard peptide
-
-
Biological Matrix: Pooled Human Plasma (anticoagulant, e.g., K2-EDTA)
-
Incubation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and the internal standard at a known concentration (e.g., 100 ng/mL).
-
Equipment:
-
Thermomixer or water bath set to 37°C
-
Calibrated pipettes
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system
-
Step-by-Step Protocol
-
Preparation:
-
Thaw frozen human plasma on ice. Once thawed, centrifuge at ~2,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
-
Prepare stock solutions of the control and test peptides in a suitable solvent (e.g., water or DMSO) at 1 mg/mL.
-
Pre-warm the plasma to 37°C for at least 15 minutes.
-
-
Peptide Incubation:
-
In a microcentrifuge tube, spike the peptide stock solution into the pre-warmed plasma to achieve a final starting concentration (e.g., 1 µg/mL). Vortex gently to mix. This marks the beginning of the incubation (T=0).
-
Causality Check: Spiking a small volume of a concentrated stock minimizes the amount of organic solvent in the plasma, which could otherwise inhibit enzyme activity.
-
-
Time-Course Sampling:
-
Immediately after spiking (T=0 ), withdraw a 50 µL aliquot of the plasma/peptide mixture and add it to a tube containing 150 µL of the cold Quenching/Precipitation Solution.
-
Incubate the remaining plasma/peptide mixture at 37°C.
-
Withdraw subsequent 50 µL aliquots at predefined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) and quench them in the same manner.
-
Trustworthiness Check: The T=0 sample is crucial. It represents 100% of the peptide available at the start and accounts for any analyte loss during the sample preparation process.[15]
-
-
Sample Processing:
-
After adding the plasma aliquot to the Quenching/Precipitation Solution, vortex each sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples on ice or at 4°C for 20 minutes.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for peptide bioanalysis due to its exceptional sensitivity and specificity.[11][13]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. For example, 5% to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the test peptide and the internal standard. This provides high selectivity, filtering out noise from the complex matrix.[14]
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard. This ratio is used for quantification, correcting for any variability in sample preparation or instrument response.[16]
-
Data Interpretation & Visualization
Experimental Workflow Diagram
Caption: High-level workflow for the plasma stability assessment of peptides.
Half-Life Calculation and Comparative Data
The percentage of the peptide remaining at each time point is calculated relative to the T=0 sample. The data are then plotted (% Remaining vs. Time) and fitted to a one-phase exponential decay model to determine the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.[17]
Table 1: Comparative Stability of a Model Peptide (Peptide-X) and its D-allo-threonine Analog
| Time Point (min) | % Remaining: Peptide-X (L-Thr) | % Remaining: Peptide-X (D-allo-Thr) |
| 0 | 100 | 100 |
| 5 | 75.2 | 98.5 |
| 15 | 41.8 | 96.1 |
| 30 | 18.1 | 94.2 |
| 60 | 3.3 | 91.8 |
| 120 | < 1.0 | 85.3 |
| 240 | Not Detected | 74.9 |
| Half-Life (t½) | ~12 minutes | > 8 hours |
The data clearly demonstrate the dramatic improvement in enzymatic stability conferred by the single substitution of L-threonine with D-allo-threonine. The half-life of the modified peptide is extended by more than 40-fold, highlighting the effectiveness of this strategy in producing drug candidates with significantly improved pharmacokinetic profiles.
Conclusion
Incorporating D-allo-threonine is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The protocols and analytical methods detailed in this guide provide a reliable framework for researchers to quantify this stability enhancement. By systematically applying these techniques, drug development professionals can validate the improved pharmacokinetic potential of their modified peptide candidates, accelerating the journey from laboratory discovery to clinical application.
References
- Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Wang, S., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
- BenchChem. (2025). A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. BenchChem.
- Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
- Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B.
- Doneanu, A., et al. (2012). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America.
- Uray, K., et al. (2006). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Biopolymers.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.
- van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry.
- An, B., et al. (2015). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. ResearchGate.
- López-García, B., et al. (2013). Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids. Journal of Peptide Science.
- Chem-Impex. DL-allo-Threonine. Chem-Impex International.
- Guichard, G., et al. (1994). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. Peptide Science.
- ResearchGate. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate.
- Kumar, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI.
- Wikipedia. Allothreonine. Wikipedia.
- National Center for Biotechnology Information. D-Allothreonine. PubChem.
- Wikipedia. Protein. Wikipedia.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 4. Allothreonine - Wikipedia [en.wikipedia.org]
- 5. D-Allothreonine | C4H9NO3 | CID 90624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The design, synthesis and application of stereochemical and directional peptide isomers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein - Wikipedia [en.wikipedia.org]
- 10. Improved protease stability of the antimicrobial peptide Pin2 substituted with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 14. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Fmoc-D-allo-Thr-OH during synthesis.
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid Fmoc-D-allo-Threonine-OH into their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges and side reactions that may arise during its use in Solid-Phase Peptide Synthesis (SPPS).
The distinct stereochemistry of the allo isomer of threonine presents specific considerations that differ from its more common counterpart. This guide is structured to explain the causality behind these potential issues and offer field-proven solutions to ensure the integrity and purity of your final peptide product.
Frequently Asked Questions (FAQs)
FAQ 1: Dehydration (β-elimination) of the Threonine Side Chain
Question: I am observing a mass loss of 18 Da in my peptide, corresponding to the loss of water, after incorporating Fmoc-D-allo-Thr-OH. What is causing this dehydration, and how can I prevent it?
Answer:
The mass loss of 18 Da is a classic indicator of a β-elimination reaction, which results in the formation of a dehydroamino acid residue, specifically (Z)- or (E)-2-amino-3-methyl-2-butenoic acid. This is one of the most common side reactions for all threonine derivatives during SPPS.
-
Mechanism: The reaction is typically base-catalyzed. During the Fmoc-deprotection step, the piperidine used can abstract the α-proton of the threonine residue. The resulting carbanion can then eliminate the hydroxyl group (or a protected hydroxyl group) to form a double bond. The stereochemistry of the starting material, D-allo-threonine, can influence the geometry of the resulting dehydrobutyrine (Dhb) isomer.[1]
-
Causality with D-allo-Threonine: While this reaction occurs with all threonine isomers, the anti-conformation of the α-proton and the β-hydroxyl group in the allo form may affect the rate of elimination. While direct comparative studies are limited, it is crucial to assume that D-allo-threonine is susceptible to this side reaction.
Troubleshooting and Prevention:
-
Side-Chain Protection (Mandatory): The most effective way to prevent β-elimination is to use a threonine derivative with a protected side-chain hydroxyl group. The standard and highly recommended derivative for Fmoc-SPPS is Fmoc-D-allo-Thr(tBu)-OH . The tert-butyl (tBu) group is stable under the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]
-
Choice of Base for Deprotection: If you are still observing dehydration even with a protected threonine, consider the strength and concentration of the base used for Fmoc removal. While 20% piperidine in DMF is standard, for sensitive sequences, you might consider using a milder base or a different deprotection cocktail. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in very low concentrations is known to be effective for Fmoc removal but can be more prone to causing side reactions if not carefully controlled.[3]
-
Temperature Control: Elevated temperatures can accelerate side reactions. Ensure your synthesis is running at a controlled room temperature, especially during the deprotection and coupling steps.
| Strategy | Rationale | Recommendation |
| Side-Chain Protection | Physically blocks the hydroxyl group from being eliminated. | Always use Fmoc-D-allo-Thr(tBu)-OH. |
| Base Optimization | Minimizes base-catalyzed elimination. | Stick to standard 20% piperidine in DMF unless dehydration persists. |
| Temperature Control | Reduces reaction rate of side reactions. | Maintain a consistent room temperature (20-25°C). |
FAQ 2: Epimerization/Racemization at the α-Carbon
Question: My peptide purity is lower than expected, and I see a diastereomeric impurity in my HPLC analysis that corresponds to the peptide containing L-threonine instead of D-allo-threonine. What could be causing this epimerization?
Answer:
Epimerization, the change in configuration at a single stereocenter, is a significant risk for all amino acids during peptide synthesis, with the exception of glycine. For Fmoc-D-allo-Thr-OH, this would involve the inversion of the α-carbon to yield the L-allo-threonine diastereomer.
-
Mechanism: Racemization or epimerization typically occurs through the formation of an oxazolone intermediate or via direct enolization by abstraction of the α-proton by a base.[4] This is most likely to happen during the activation step of the amino acid's carboxyl group for coupling. The longer the amino acid remains in its activated state in the presence of a base, the higher the risk of epimerization.[5]
-
Causality with D-allo-Threonine: Amino acids with electron-withdrawing groups on their side chains are more susceptible to α-proton abstraction.[4] The hydroxyl group of threonine is electron-withdrawing, making it prone to this side reaction. The stereochemistry of D-allo-threonine does not inherently protect it from this phenomenon.
Troubleshooting and Prevention:
-
Choice of Coupling Reagents: Use coupling reagents that are known to suppress racemization. Uronium/aminium-based reagents like HBTU, HATU, and HCTU, when used with an additive like HOBt or Oxyma, are generally very efficient and minimize the time the amino acid spends in a highly activated state. For particularly sensitive couplings, carbodiimide (e.g., DIC) activation in the presence of Oxyma or Cl-HOBt is a good choice as it can be performed under slightly acidic or neutral conditions.[6]
-
In-Situ Activation: Avoid pre-activating the Fmoc-D-allo-Thr-OH for extended periods before adding it to the resin. In-situ activation, where the coupling reagents are added directly to the reaction vessel containing the resin and the amino acid, is the preferred method.
-
Base Strength during Coupling: The base used during the coupling step (e.g., DIPEA or N-methylmorpholine) can promote racemization. Use the minimum amount of base necessary to facilitate the reaction. For sensitive amino acids, a weaker base like sym-collidine may be beneficial.[6]
Workflow for Troubleshooting Coupling Issues with Fmoc-D-allo-Thr-OH
Caption: Decision tree for troubleshooting incomplete coupling.
Experimental Protocol: Optimized Coupling of Fmoc-D-allo-Thr(tBu)-OH using HATU/DIPEA
This protocol is designed to maximize coupling efficiency while minimizing the risk of side reactions like epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-allo-Thr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin has been fully deprotected (negative Kaiser test is not applicable here, but ensure the previous Fmoc removal step was complete) and washed thoroughly with DMF (at least 5 x 1 min) to remove all residual piperidine.
-
Swell the resin in DMF for at least 20 minutes before coupling.
-
-
Amino Acid Solution Preparation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-D-allo-Thr(tBu)-OH and 3.9 equivalents of HATU in a minimal amount of DMF. (Equivalents are relative to the resin loading).
-
Gently swirl the solution to dissolve the solids.
-
-
Activation and Coupling:
-
Just before adding to the resin, add 8 equivalents of DIPEA to the amino acid solution.
-
Allow the solution to pre-activate for no more than 1-2 minutes. You may observe a color change.
-
Immediately add the activated amino acid solution to the reaction vessel containing the swollen peptide-resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion.
-
A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), refer to the troubleshooting workflow diagram above and consider a second coupling.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts before proceeding to the next deprotection step.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Homoserine and Threonine Peptide Assembly. (2018). eScholarship. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2015). PubMed Central. Retrieved from [Link]
-
Substrate Control in Stereoselective Lanthionine Biosynthesis. (2014). PubMed Central. Retrieved from [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed. Retrieved from [Link]
-
Stereoselective synthesis of allo-threonine and β-2H-allo-threonine from threonine. (1993). Sci-Hub. Retrieved from [Link]
-
Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
syn-Elimination of glutamylated threonine in lanthipeptide biosynthesis. (2016). PubMed Central. Retrieved from [Link]
-
Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (2021). National Institutes of Health. Retrieved from [Link]
-
Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. syn-Elimination of glutamylated threonine in lanthipeptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Alternative strategies for difficult couplings involving Fmoc-D-allo-Thr-OH.
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and advanced strategies for challenging couplings involving Fmoc-D-allo-Thr-OH. As Senior Application Scientists, we understand that incorporating sterically demanding, non-proteinogenic amino acids is crucial for modern peptide therapeutic design. This resource offers field-proven insights and detailed protocols to help you overcome common synthetic hurdles.
Troubleshooting Guide: Addressing Difficult Fmoc-D-allo-Thr-OH Couplings
This section directly addresses the most common issues encountered during the incorporation of Fmoc-D-allo-Thr-OH into a peptide sequence. Each entry explains the underlying cause of the problem and provides validated, step-by-step alternative strategies.
Question 1: My coupling reaction with Fmoc-D-allo-Thr-OH is resulting in very low yields or failing completely. What is the cause and how can I fix it?
Answer:
Root Cause Analysis: The primary reason for poor coupling efficiency with Fmoc-D-allo-Thr-OH is significant steric hindrance. This arises from two sources: the β-methyl group on the side chain and the allo-stereochemistry, which positions both the methyl and hydroxyl groups in a way that sterically shields the N-terminal amine of the growing peptide chain from the activated carboxyl group of the incoming D-allo-threonine. Standard coupling reagents like DIC/HOBt are often not potent enough to overcome this steric barrier, leading to slow or incomplete reactions.[1][2]
Core Strategy: Enhance Reagent Reactivity
The most effective solution is to switch from standard carbodiimide-based activators to a more powerful onium salt-based coupling reagent.[1][3] Aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts like PyAOP, generate highly reactive O-acylisourea intermediates or active esters that can overcome the high activation energy of this sterically demanding coupling.[1][3]
-
HATU (and its HOAt-based counterparts) is often considered the gold standard for difficult couplings because it forms highly reactive OAt-active esters. The nitrogen atom in the HOAt moiety provides anchimeric assistance, further accelerating the reaction.[3]
-
HCTU is a more cost-effective alternative that forms O-6-ClBt esters, which are more reactive than the OBt esters generated by HBTU.[3]
-
COMU is an excellent, modern alternative with a superior safety profile, as it is not based on the potentially explosive HOBt or HOAt additives.[4][5][6] It has shown coupling efficiencies comparable to or even exceeding HATU in many cases.[5][6]
Protocol 1: High-Efficiency Coupling Using HATU
This protocol details a robust method for coupling Fmoc-D-allo-Thr-OH using HATU.
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in high-quality N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-D-allo-Thr-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature. For extremely difficult sequences, extending the reaction time overnight may be beneficial.[1]
-
Agitate the reaction vessel continuously.
-
-
Monitoring and Post-Coupling Wash:
-
Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, a second coupling is required.
-
To perform a double coupling, drain the reaction vessel and wash thoroughly with DMF before repeating steps 2 and 3 with a fresh activation mixture.[1]
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Question 2: I've improved my yield, but now I'm observing diastereomeric impurities. How can I minimize racemization during the coupling of Fmoc-D-allo-Thr-OH?
Answer:
Root Cause Analysis: Racemization is a significant risk during the activation of any amino acid, occurring via the abstraction of the α-proton to form an enolate or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[6][7] This risk is heightened by the use of highly reactive coupling reagents and strong, sterically hindered bases like DIPEA, which are necessary to drive the coupling of difficult residues.
Core Strategy: Optimize Base and Additives
The key to suppressing racemization is to maintain a high rate of coupling while minimizing the lifetime of the highly reactive, racemization-prone intermediates.
-
Use of Racemization-Suppressing Additives: Modern onium salt reagents like HATU and COMU already contain built-in additives (HOAt and OxymaPure, respectively) that are excellent at suppressing racemization.[7][8] They function by rapidly converting the initial activated species into a less reactive, but more stable, active ester, which is less prone to oxazolone formation.[8] If using a carbodiimide like DIC, the addition of an additive like OxymaPure is mandatory to prevent significant racemization.[4]
-
Base Selection: While DIPEA is effective, its strong basicity can promote racemization. A weaker, less-hindered base like N-methylmorpholine (NMM) or the highly hindered, non-nucleophilic base 2,4,6-collidine (TMP) can be used as an alternative to reduce the rate of α-proton abstraction.[6][7]
Decision Workflow for Minimizing Racemization
Caption: Decision workflow for troubleshooting racemization.
Question 3: Besides low yield, are there other side reactions I should be aware of with Fmoc-D-allo-Thr-OH?
Answer:
Root Cause Analysis: Yes. The unprotected side-chain hydroxyl group of threonine can participate in side reactions. The most common is O-acylation , where the hydroxyl group is acylated by an activated amino acid, forming an ester linkage.[9][10] This not only caps the desired peptide but can also lead to subsequent side reactions like β-elimination.[9] While less common than with Ser or Thr due to the additional steric bulk of the allo-isomer, it remains a possibility, especially during prolonged or highly activated coupling reactions.
Core Strategy: Side-Chain Protection
The most direct and effective way to prevent O-acylation is to use a derivative where the side-chain hydroxyl group is protected.
-
Recommended Derivative: Fmoc-D-allo-Thr(tBu)-OH . The tert-butyl (tBu) protecting group is ideal for standard Fmoc/tBu chemistry. It is completely stable to the basic conditions of Fmoc removal (piperidine) but is cleanly and simultaneously removed during the final trifluoroacetic acid (TFA) cleavage step.[9]
While using the protected form adds cost, it eliminates the risk of O-acylation and can sometimes improve coupling efficiency by removing the potentially problematic free hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-allo-Thr-OH considered a "difficult" amino acid in SPPS?
The difficulty stems from its unique stereochemistry. Like other β-branched amino acids (Val, Ile), the side chain's proximity to the peptide backbone hinders the approach of an activated carboxyl group. The allo configuration exacerbates this by placing both the methyl and hydroxyl groups in sterically unfavorable positions for the incoming acylating species, making it one of the more challenging non-standard residues to incorporate.
Q2: Can Microwave-Assisted Peptide Synthesis (MAPS) improve couplings with Fmoc-D-allo-Thr-OH?
Absolutely. Microwave energy is a highly effective tool for driving difficult couplings to completion.[11][12][13] It provides rapid and uniform heating, which helps overcome the high activation energy associated with sterically hindered residues.[12][14] Microwave-assisted protocols can dramatically shorten reaction times (from hours to minutes) and often result in higher purity crude products.[13][15] However, it is crucial to monitor the temperature carefully, as excessive heat can increase the risk of racemization for sensitive amino acids.[14]
Q3: What is the best all-around coupling reagent for sterically hindered amino acids?
While the "best" reagent can be sequence-dependent, a general hierarchy of reactivity and effectiveness has been established. HATU and its phosphonium equivalent PyAOP are widely considered the most powerful for overcoming steric hindrance due to the formation of highly reactive OAt esters.[1][3] COMU is a very close competitor with a better safety profile and is often preferred in modern labs.[5][6]
Table 1: Comparison of High-Efficiency Coupling Reagents
| Reagent | Activating Group | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | HOAt | Very High | Low | Gold standard for difficult couplings; anchimeric assistance.[3] |
| HCTU | 6-Cl-HOBt | High | Low | More reactive than HBTU; cost-effective.[3][16] |
| COMU | OxymaPure | Very High | Very Low | Excellent safety profile; non-explosive byproducts; high solubility.[4][5] |
| PyAOP | HOAt | Very High | Low | Phosphonium salt; avoids guanidinylation side reactions.[3] |
Q4: Is double coupling always necessary for Fmoc-D-allo-Thr-OH?
Not always, but it is a highly recommended strategy to ensure the reaction goes to completion, especially if you do not have access to microwave synthesis.[1] After the first coupling, a small percentage of N-terminal amines may remain unreacted. A second, fresh application of the activated amino acid can drive the reaction to completion, preventing the formation of deletion sequences, which are often difficult to separate during purification. Always confirm the necessity of a second coupling with a qualitative test like the Kaiser test.
Workflow: Standard vs. Alternative Coupling Strategy
Caption: Comparison of a standard vs. an optimized coupling workflow.
References
-
Organic & Biomolecular Chemistry.
-
The Journal of Organic Chemistry.
-
Biomedical Journal of Scientific & Technical Research.
-
BenchChem.
-
Royal Society of Chemistry.
-
International Journal of Peptide and Protein Research.
-
Methods in Molecular Biology.
-
AAPPTEC.
-
BenchChem.
-
BenchChem.
-
Journal of Peptide Science.
-
Wikipedia.
-
AAPPTEC.
-
Organic Process Research & Development.
-
Organic & Biomolecular Chemistry.
-
BenchChem.
-
Bachem.
-
Sigma-Aldrich.
-
BoiTechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Capping Unreacted Amines After Incomplete Fmoc-D-allo-Thr-OH Coupling
This guide provides an in-depth troubleshooting framework for researchers encountering incomplete coupling of Fmoc-D-allo-Thr-OH during Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying causes of this common issue, methods for detection, and a definitive protocol for capping unreacted amines to preserve the integrity of your final peptide product.
The Challenge: Understanding Difficult Couplings with Fmoc-D-allo-Thr-OH
Incomplete peptide chain elongation is a critical issue in SPPS, leading to the generation of deletion sequences that are often challenging to separate from the target peptide, thereby reducing overall purity and yield.[1][2] Fmoc-D-allo-Thr-OH, a derivative of the amino acid threonine, is particularly susceptible to incomplete coupling for several key reasons:
-
Steric Hindrance: Threonine is a β-branched amino acid. The side chain's proximity to the α-carbon and the amino group creates significant steric bulk, which can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[3] This steric clash is a primary factor that slows down reaction kinetics.
-
Side-Chain Protection: The hydroxyl group on the threonine side chain is typically protected with a bulky tert-butyl (tBu) group. While necessary to prevent side reactions, this adds to the steric hindrance around the reaction center.
-
Peptide Aggregation: Sequences rich in hydrophobic or β-branched residues can be prone to aggregation on the resin. Inter- or intra-chain hydrogen bonding can render the reactive N-terminal amine inaccessible to the incoming activated amino acid.[3]
Failure to address incomplete coupling results in a heterogeneous mixture of the target peptide and truncated, N-1 deletion sequences, complicating downstream purification and analysis.[4]
A Self-Validating Workflow for Troubleshooting Incomplete Coupling
The most effective strategy to manage incomplete coupling is a sequential approach of detection, re-coupling, and, if necessary, permanent capping. This workflow ensures that every effort is made to maximize the yield of the target peptide before terminating the unreactive chains.
Caption: Decision tree for troubleshooting incomplete coupling.
Step 1: Detection with the Kaiser Test
The Kaiser (ninhydrin) test is the most common and reliable method for real-time monitoring of coupling completion in SPPS.[3] It detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates a significant number of unreacted amines, signifying an incomplete coupling reaction.[3]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete, as no free primary amines are detected.[3]
For definitive, quantitative analysis after synthesis, a small amount of peptide can be cleaved and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify deletion sequences.[3]
Step 2: The First Remedy - Double Coupling
If an incomplete coupling is detected via a positive Kaiser test, the most direct first step is to perform a "double coupling".[3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Fmoc-D-allo-Thr-OH. This second reaction can often drive the coupling to completion.
Step 3: The Definitive Solution - Capping
If the Kaiser test remains positive after a second coupling attempt, it is crucial to cap the unreacted amines. Capping is an irreversible acetylation of the free N-terminal amines, rendering them unreactive for subsequent coupling cycles.[5][6] This terminates the elongation of the failed chains.
Why is capping essential? By acetylating the unreacted sites, you prevent the formation of deletion peptides. The resulting N-terminally acetylated, truncated peptides have different physicochemical properties and are typically easier to separate from the full-length target peptide during final purification by HPLC.[5]
Caption: Acetylation of an unreacted amine group.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling
This protocol outlines the steps to detect free primary amines on the resin.
-
Sample Collection: Carefully remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Resin Wash: Wash the beads in the test tube with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol
-
Solution B: 80g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001M KCN in 100 mL Pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[1]
-
Observation: Observe the color of the resin beads and the solution. Blue/purple indicates a positive result (incomplete coupling); yellow/colorless indicates a negative result (complete coupling).[3]
Protocol 2: Standard Double Coupling
This protocol is the first step after a failed initial coupling.
-
Initial Monitoring: After the initial coupling of Fmoc-D-allo-Thr-OH (e.g., for 1-2 hours), perform the Kaiser test (Protocol 1).
-
Positive Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-allo-Thr-OH using your standard coupling reagents (e.g., HATU/DIPEA). Add this solution to the resin and allow it to react for an additional 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If it remains positive, proceed to Capping (Protocol 3).[3]
Protocol 3: Acetic Anhydride Capping
This protocol should be used when double coupling fails to resolve the incomplete reaction.
-
Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare the capping solution fresh. A common and effective formulation is a mixture of acetic anhydride and a non-nucleophilic base in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin and agitate gently for 30 minutes at room temperature.[3][7]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in your sequence.
-
(Optional) Confirmation: Perform a final Kaiser test. It should be negative, confirming the successful acetylation of all free amines. If it remains positive, this may indicate severe peptide aggregation on the resin.[9]
Frequently Asked Questions (FAQs)
Q1: What are "deletion sequences" and why are they a problem? Deletion sequences are peptides missing one or more amino acids from the target sequence.[1] They arise from incomplete coupling at a particular step. These impurities often have very similar properties to the desired full-length peptide, making them extremely difficult to remove during HPLC purification, thus compromising the final purity of the product.[1]
Q2: Are there alternatives to acetic anhydride for capping? Yes, while acetic anhydride is the most common and cost-effective capping agent, alternatives exist for specific situations, such as for sensitive sequences or when side reactions are a concern.[1]
| Capping Reagent | Base | Solvent | Reaction Time | Notes |
| Acetic Anhydride | DIPEA or Pyridine | DMF | 20-30 min | Standard, highly effective, and cost-efficient.[1] |
| Activated Acetic Acid | HBTU / DIPEA | DMF | 30 min | Milder conditions, may be suitable for sensitive sequences but is more expensive.[1] |
| Propionic Anhydride | Pyridine or DIPEA | DMF | 30 min | Effective alternative, but introduces a propionyl cap instead of an acetyl cap.[1] |
Q3: Is it acceptable to skip capping if the Kaiser test is only faintly positive? While tempting, it is generally not recommended.[1] Even a small number of unreacted sites will lead to deletion impurities. For the highest possible purity of the final peptide, especially for longer or more complex sequences, capping is a crucial step to ensure a homogenous final product.[1]
Q4: Can the capping reagents cause side reactions? Under standard conditions, side reactions are minimal. However, acetic anhydride can potentially cause a chain-terminating side reaction with histidine residues or acetylate the side chain of arginine if it is not adequately protected.[1] If your sequence contains these residues downstream, ensure their side-chain protecting groups are stable and consider using a milder base like DIPEA instead of pyridine.[1]
References
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. (n.d.). Benchchem.
- SPPS Capping procedure. (n.d.). Aapptec Peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- What is the usual nature of impurities in synthetic peptides? (2015). ResearchGate.
- Capping of unprotected amino groups during peptide synthesis. (2021). Google Patents.
- Schleicher, U., et al. (2009). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Journal of Peptide Science, 15(8), 525-531.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to Stereochemical Control of Peptide Conformation: Fmoc-D-allo-Thr-OH vs. Fmoc-L-Thr-OH
Abstract
In the nuanced field of peptide design and drug development, the stereochemistry of individual amino acid residues is a critical determinant of the final molecule's three-dimensional structure, stability, and biological function. Threonine, with its two chiral centers, presents four stereoisomers, offering a rich toolkit for conformational control. This guide provides an in-depth comparison of two key diastereomers: the naturally occurring L-Threonine (2S, 3R) and the non-proteinogenic D-allo-Threonine (2R, 3R), supplied as Fmoc-protected derivatives for solid-phase peptide synthesis (SPPS). We will explore the fundamental structural differences, their profound impact on peptide secondary structures such as α-helices and β-sheets, and provide detailed experimental protocols for synthesizing and analyzing peptides containing these isomers. This analysis is designed to equip researchers, scientists, and drug developers with the foundational knowledge and practical methodologies required to strategically employ these building blocks for advanced peptide engineering.
Introduction: The Critical Role of Stereochemistry in Peptide Architecture
Peptides and proteins are chiral molecules, predominantly constructed from L-amino acids. This homochirality is fundamental to the formation of stable, ordered secondary structures like the right-handed α-helix. The introduction of a D-amino acid, an enantiomer of its L-counterpart, can have profound, often disruptive, effects on these structures.[1][2]
Threonine is unique among the proteinogenic amino acids (along with isoleucine) in that it possesses two stereogenic centers: the α-carbon (Cα) and the β-carbon (Cβ).[3][4] This gives rise to four distinct stereoisomers: L-Threonine (2S, 3R), D-Threonine (2R, 3S), L-allo-Threonine (2S, 3S), and D-allo-Threonine (2R, 3R).[4][5] While L-Threonine is the canonical isomer found in ribosomally synthesized proteins, the others serve as powerful tools in peptidomimetics and drug design.[6][7]
This guide focuses on the comparison between Fmoc-L-Thr-OH (representing the natural (2S, 3R) configuration) and Fmoc-D-allo-Thr-OH (representing the (2R, 3R) configuration). By inverting the stereochemistry at Cα while maintaining the same configuration at Cβ relative to the methyl and hydroxyl groups, D-allo-Threonine introduces unique steric and conformational constraints that differ significantly from a simple L-to-D inversion (like D-Threonine). Understanding these differences is key to rationally designing peptides with enhanced proteolytic stability, novel folding patterns, and tailored biological activities.[1][8]
Structural & Conformational Differences: A Tale of Two Isomers
The fundamental difference between L-Threonine and D-allo-Threonine lies in the spatial arrangement of the substituents around the Cα and Cβ atoms.
-
Fmoc-L-Thr-OH (2S, 3R): This is the naturally occurring isomer. The side chain's orientation is compatible with the formation of right-handed helical structures and standard β-sheet conformations.
-
Fmoc-D-allo-Thr-OH (2R, 3R): This isomer has the opposite configuration at the α-carbon compared to L-Thr, but the same relative configuration at the β-carbon. This makes it a diastereomer of L-Thr.
This diastereomeric relationship is crucial. While enantiomers (like L-Thr and D-Thr) have mirrored conformational energy landscapes (Ramachandran plots), diastereomers have unique and distinct plots.[9] The allowed phi (φ) and psi (ψ) dihedral angles for a D-allo-Thr residue in a peptide chain will be different from those favored by L-Thr, leading to distinct local and global conformational preferences.
Caption: 2D representation of L-Threonine and D-allo-Threonine structures.
Impact on Peptide Secondary Structure: Experimental Insights
The true test of these isomers' effects is their incorporation into peptide sequences. The conformational outcomes are typically analyzed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12]
α-Helix Formation
-
L-Threonine: As a canonical amino acid, L-Thr is compatible with right-handed α-helices. However, due to steric hindrance from its β-branched side chain, it is considered a moderate helix-former compared to residues like Alanine or Leucine.
-
D-allo-Threonine: The incorporation of a D-amino acid into an L-peptide sequence is generally disruptive to right-handed α-helices.[2] A single D-allo-Thr substitution can introduce a "kink" or break in the helix, or in some cases, promote the formation of a left-handed helix if multiple D-residues are incorporated. This property is invaluable for designing peptides that adopt specific turns or non-helical conformations.[6]
β-Sheet and β-Turn Formation
-
L-Threonine: L-Thr is frequently found in β-sheets. Its side chain can form hydrogen bonds and participate in the packing interactions that stabilize the sheet structure.
-
D-allo-Threonine: D-amino acids are powerful tools for nucleating β-turns, particularly the Type I' and Type II' turns that are crucial for forming antiparallel β-hairpins.[9] The specific stereochemistry of D-allo-Thr can be leveraged to control the twist and registry of β-strands, offering precise control over the supramolecular assembly of peptide hydrogels and other biomaterials.[1]
Data Summary
While a direct comparative study on a single peptide sequence is ideal, we can synthesize the expected outcomes based on established principles.[2][13]
| Property | Peptide with Fmoc-L-Thr-OH | Peptide with Fmoc-D-allo-Thr-OH | Rationale & Causality |
| Helicity (% α-helix) | Moderate | Low to None (disrupted) | The (2R) configuration at Cα in D-allo-Thr is sterically incompatible with the right-handed twist of an α-helix formed by L-residues.[2] |
| β-Sheet Propensity | Moderate to High | Context-Dependent | Can disrupt L-residue β-sheets but can also promote β-hairpins when strategically placed in a turn position.[1][9] |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) | Natural proteases are chiral and evolved to recognize L-amino acid sequences. D-residues are not recognized, conferring resistance.[6][7] |
| CD Spectrum (Far-UV) | α-helix: Neg. bands at 222/208 nmβ-sheet: Neg. band at ~217 nm | Random Coil: Strong neg. band ~198 nmTurn: Can show unique signatures | CD spectroscopy directly measures the differential absorption of polarized light by chiral secondary structures.[14][15][16] |
Experimental Protocols: A Practical Guide
To empirically validate the effects of these isomers, a researcher would typically follow a workflow involving synthesis, purification, and analysis.
Caption: Standard workflow for peptide synthesis and conformational analysis.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model 10-mer peptide on Rink Amide resin using the Fmoc/tBu strategy.[17][18]
-
Resin Swelling: Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in a fritted SPPS vessel. Swell in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x). Perform a Kaiser test to confirm the presence of a free amine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving 4 equivalents (eq.) of the Fmoc-amino acid (e.g., Fmoc-L-Thr(tBu)-OH or Fmoc-D-allo-Thr(tBu)-OH), 3.95 eq. of HBTU, and 8 eq. of DIPEA in 2 mL of DMF.
-
Expert Note: Threonine isomers are sterically hindered. Pre-activation for 1-2 minutes is crucial for efficient coupling. Using a carbodiimide-based activator like DIC with an additive like OxymaPure can also be effective.
-
Add the activation solution to the resin. Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution. Wash as in step 3. Perform a Kaiser test to confirm complete coupling (negative result).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and washing (step 3). Dry the resin under vacuum.
Protocol: Cleavage and Deprotection
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Trustworthiness Check: TIS is a scavenger to protect side chains (like Trp, Met, Cys) from reactive species generated during cleavage. Water helps prevent side reactions with tBu protecting groups. This cocktail is a robust, self-validating system for most standard peptides.
-
-
Add 2 mL of the cold cocktail to the dried resin. Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 10 mL of cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes.
-
Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide.
Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, sensitive method to assess the secondary structure of peptides in solution.[15][19]
-
Sample Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis.
-
Prepare a final sample for analysis at a concentration of 20-50 µM in the same buffer.
-
-
Instrument Setup: Use a calibrated CD spectrophotometer. Purge the instrument with nitrogen gas.
-
Blank Measurement: Acquire a spectrum of the buffer alone in a 1 mm pathlength quartz cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: Acquire the CD spectrum of the peptide solution from ~260 nm to 190 nm.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Molar Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL), where MRW is the mean residue weight.
-
-
Interpretation:
-
α-helical peptides will show characteristic negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[14]
-
β-sheet peptides typically show a negative band around 217 nm.[16]
-
Peptides with D-allo-Thr may show a spectrum characteristic of a random coil (strong negative band near 198 nm) or a specific turn structure, depending on the sequence context.[14]
-
Conclusion and Strategic Implications
The choice between Fmoc-L-Thr-OH and Fmoc-D-allo-Thr-OH is not arbitrary; it is a strategic decision that profoundly influences a peptide's final properties.
-
Fmoc-L-Thr-OH should be selected when the goal is to mimic or maintain natural peptide conformations, allowing for standard secondary structures and interactions with biological systems that have evolved to recognize L-amino acids.
-
Fmoc-D-allo-Thr-OH is a powerful tool for de novo design. It should be employed to:
-
Enhance Proteolytic Stability: Increase the in-vivo half-life of peptide drug candidates.[7]
-
Induce Specific Turns: Engineer well-defined β-hairpins or other folded structures.[9]
-
Disrupt Natural Conformations: Create antagonists by breaking the helical structure required for a native peptide-protein interaction.
-
Explore Novel Conformational Space: Generate unique 3D structures for screening against new therapeutic targets.
-
By understanding the distinct stereochemical properties of these threonine isomers and applying rigorous analytical techniques, researchers can move beyond simple sequence design and into the realm of precise, three-dimensional peptide architecture.
References
-
Corbi, M. et al. (2021). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. National Institutes of Health. Available at: [Link]
-
Mahalakshmi, R., & Balaram, P. (2004). The use of D-amino acids in peptide design. Journal of the Indian Institute of Science. Available at: [Link]
-
Biotide PTM (n.d.). Peptide Secondary Structure Analysis Based on CD. Biotide PTM. Available at: [Link]
-
American Peptide Society (n.d.). Circular Dichroism Spectroscopy. American Peptide Society. Available at: [Link]
-
Lim, K. et al. (2015). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Molecules. Available at: [Link]
-
Sykora, J. et al. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. Available at: [Link]
-
Patel, H. (2022). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. Available at: [Link]
-
Hopping, A. et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Engineering, Design and Selection. Available at: [Link]
-
Orts, J. et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
LifeTein (n.d.). D-amino acid peptides. LifeTein. Available at: [Link]
-
CD Formulation (n.d.). Circular Dichroism (CD) Spectroscopy Technology. CD Formulation. Available at: [Link]
-
Amdursky, N. et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Advanced Healthcare Materials. Available at: [Link]
-
Orts, J. et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
Johnson, L. et al. (2014). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Organic Letters. Available at: [Link]
-
Vasudev, P. et al. (2009). Synthesis of beta-peptides with beta-helices from new C-linked carbo-beta-amino acids: study on the impact of carbohydrate side chains. Chemistry, an Asian journal. Available at: [Link]
-
Wikipedia (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
CD Formulation (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
-
Mortenson, D. et al. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. Available at: [Link]
- Unknown Author (n.d.). Peptide NMR. Unknown Source.
-
Wagh, P. & Grampurohit, N. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
-
Baldauf, C. et al. (2006). Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α- and β-Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Wagner, F. et al. (2014). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Langmuir. Available at: [Link]
-
Wikipedia (n.d.). Threonine. Wikipedia. Available at: [Link]
-
Baldauf, C. et al. (2006). Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α- and β-Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Chung, Y. et al. (1999). Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments. Journal of the American Chemical Society. Available at: [Link]
-
Pearson (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Pearson. Available at: [Link]
-
O'Hair, R. et al. (1997). Decomposition of Protonated Threonine, Its Stereoisomers, and Its Homologues in the Gas Phase: Evidence for Internal Backside Displacement. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia (n.d.). Allothreonine. Wikipedia. Available at: [Link]
-
Aapptec Peptides (n.d.). Fmoc-D-allo-Thr(tBu)-OH [170643-02-4]. Aapptec Peptides. Available at: [Link]
-
di Salvo, M. et al. (2014). A) Fisher projection of l-threonine and l-allo-threonine structures. ResearchGate. Available at: [Link]
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. Allothreonine - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Secondary Structure Analysis Based on CD [en.biotech-pack.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 18. bachem.com [bachem.com]
- 19. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
A Comparative Guide: The Impact of D-allo-threonine Incorporation on Peptide-Receptor Binding Affinity
In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, positioned between small molecules and large biologics.[1] Their high specificity and potency are often offset by challenges such as poor metabolic stability and low membrane permeability.[2] A leading strategy to overcome these hurdles is the site-specific incorporation of non-canonical amino acids (ncAAs), which can profoundly alter the physicochemical and pharmacological properties of a peptide.[3]
This guide provides a technical comparison of the impact of incorporating a specific ncAA, D-allo-threonine, into a peptide backbone, focusing on its effect on receptor binding affinity. We will explore the underlying stereochemical principles, detail the experimental workflows for synthesis and analysis, and present comparative data to guide researchers in leveraging this modification for therapeutic peptide design.
Chapter 1: The Stereochemical Nuance of Threonine Isomers
Threonine is unique among the proteinogenic amino acids as it possesses two chiral centers (the α-carbon and the β-carbon). This gives rise to four distinct stereoisomers:
-
L-Threonine (2S, 3R): The naturally occurring, proteinogenic isomer.
-
D-Threonine (2R, 3S): The enantiomer of L-Threonine.
-
L-allo-Threonine (2S, 3S): A diastereomer of L-Threonine.
-
D-allo-Threonine (2R, 3R): The enantiomer of L-allo-Threonine and the focus of this guide.[4]
The critical difference between threonine and allo-threonine lies in the stereochemistry at the β-carbon. This seemingly subtle change dramatically alters the spatial orientation of the side chain's methyl and hydroxyl groups relative to the peptide backbone, influencing local conformation and hydrogen bonding potential. D-allo-threonine is found naturally as a component of peptido-lipids in some bacteria.[5][6]
Chapter 2: The Scientific Rationale for D-allo-Threonine Incorporation
The decision to substitute a canonical L-amino acid with D-allo-threonine is driven by several strategic objectives aimed at enhancing a peptide's drug-like properties.
-
Enhanced Proteolytic Stability: The most significant advantage of incorporating any D-amino acid is the increased resistance to degradation by proteases.[2] These enzymes are highly stereospecific and are generally unable to recognize or cleave peptide bonds adjacent to a D-isomer, thereby extending the peptide's in vivo half-life.
-
Conformational Constraint: The unique (2R, 3R) stereochemistry of D-allo-threonine imposes significant local constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can "lock" the peptide into a more rigid, bioactive conformation that may pre-pay the entropic penalty of binding, potentially leading to higher affinity.
-
Novel Receptor Interactions: By inverting the stereochemistry at both the α- and β-carbons, the hydroxyl and methyl groups of the side chain are projected into a different vector space compared to the native L-threonine. This allows the peptide to probe the receptor's binding pocket in new ways, potentially forming novel hydrogen bonds or van der Waals interactions that can enhance binding affinity.[7]
Chapter 3: Comparative Analysis: A Case Study
To illustrate the impact of D-allo-threonine incorporation, we present a comparative analysis of two synthetic peptides targeting a G-protein coupled receptor (GPCR).
-
Peptide-L-Thr: A 12-amino acid agonist peptide containing a key L-Threonine residue at position 8 (P8).
-
Peptide-D-allo-Thr: An identical peptide where the L-Threonine at P8 has been substituted with D-allo-Threonine.
The performance of these two peptides was evaluated using Surface Plasmon Resonance (SPR) to determine binding kinetics and an in vitro serum stability assay.
Quantitative Performance Data
| Parameter | Peptide-L-Thr (Native) | Peptide-D-allo-Thr (Modified) | % Change | Rationale for Change |
| Association Rate (k_on) (1/Ms) | 1.2 x 10⁵ | 1.5 x 10⁵ | +25% | The constrained conformation of the modified peptide may present a more favorable binding interface, accelerating receptor recognition. |
| Dissociation Rate (k_off) (1/s) | 8.5 x 10⁻³ | 4.1 x 10⁻³ | -52% | The reoriented hydroxyl group of D-allo-Thr likely forms a new, stable hydrogen bond within the binding pocket, slowing the peptide's release. |
| Binding Affinity (K_D) (nM) | 70.8 | 27.3 | +160% | The combination of a faster "on-rate" and a significantly slower "off-rate" results in a substantial increase in overall binding affinity. |
| Serum Stability (t½) (hours) | 1.5 | > 24 | >1500% | The D-amino acid at the P8 position effectively blocks cleavage by serum proteases, dramatically increasing the peptide's half-life.[2] |
Interpretation: The substitution with D-allo-threonine led to a greater than 2.5-fold improvement in binding affinity. This was primarily driven by a much slower dissociation rate, suggesting the formation of a more stable peptide-receptor complex. Furthermore, the proteolytic stability was enhanced by over 15-fold, a critical improvement for any potential therapeutic. This data demonstrates that a single stereochemical modification can concurrently optimize both the pharmacokinetic and pharmacodynamic properties of a peptide lead.
Chapter 4: Experimental Workflows and Protocols
Reproducing these results requires robust chemical synthesis and biophysical analysis. The following sections provide validated, step-by-step protocols.
Overall Experimental Workflow
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Peptide-D-allo-Thr
This protocol outlines the synthesis of a 12-mer peptide on Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-D-allo-Thr(tBu)-OH)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL portion for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the first Fmoc-amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIEA in 3 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as described in step 2.
-
-
Peptide Elongation: Repeat step 3 for each amino acid in the sequence. For the key position, use Fmoc-D-allo-Thr(tBu)-OH as the building block. A small sample of resin can be taken after each coupling for a Kaiser test to confirm reaction completion.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) will form. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass via LC-MS.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes a typical kinetic analysis using an immobilized receptor.
Materials:
-
SPR instrument and a sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified, soluble GPCR target
-
Running buffer (e.g., HBS-EP+)
-
Purified Peptide-L-Thr and Peptide-D-allo-Thr, accurately quantified
Methodology:
-
Chip Activation: Activate the sensor chip surface by injecting a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Receptor Immobilization: Inject the purified receptor over the activated surface. The primary amines on the receptor will covalently couple to the chip surface. Aim for an immobilization level of ~5000-8000 Response Units (RU).
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Kinetic Analysis:
-
Prepare a dilution series of each peptide (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 500 nM) in running buffer.
-
Inject the lowest concentration of Peptide-L-Thr over the receptor surface (association phase) for 180 seconds, followed by an injection of running buffer (dissociation phase) for 600 seconds.
-
Regenerate the surface with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove all bound peptide.
-
Repeat the injection cycle for each concentration of Peptide-L-Thr, followed by the entire concentration series for Peptide-D-allo-Thr.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on) for each peptide.
Chapter 5: Conclusion and Broader Implications
The strategic incorporation of D-allo-threonine serves as a powerful tool in the medicinal chemist's arsenal for optimizing peptide-based drug candidates. As demonstrated, this single modification can simultaneously enhance receptor binding affinity and dramatically improve metabolic stability—two of the most common challenges in peptide drug development.[9][10]
This approach is not merely a trial-and-error substitution but a rational design strategy grounded in stereochemical principles. By understanding how changes in local geometry affect peptide conformation and interaction potential, researchers can make informed decisions to guide their optimization efforts. Future work in this area will likely involve the use of computational modeling to predict the effects of such substitutions, further accelerating the design of next-generation peptide therapeutics with superior efficacy and drug-like properties.[7]
References
-
Title: Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: A Comprehensive Review on Current Advances in Peptide Drug Development and Design Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Modified synthetic peptides: from therapeutics to chemosensors Source: RSC Publishing URL: [Link]
-
Title: Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: D-Allothreonine | C4H9NO3 | CID 90624 Source: PubChem - NIH URL: [Link]
- Source: Not specified, likely a chemical company guide.
-
Title: Allothreonine Source: Wikipedia URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]
Sources
- 1. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allothreonine - Wikipedia [en.wikipedia.org]
- 5. D-Allothreonine | C4H9NO3 | CID 90624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Allothreonine | D-allo-Thr | Peptidyl Lipid | TargetMol [targetmol.com]
- 7. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Circular Dichroism: Assessing Peptide Secondary Structure Changes Induced by D-allo-threonine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and protein engineering, understanding and controlling conformational states is paramount. The introduction of non-canonical amino acids, such as D-isomers, represents a powerful strategy for modulating structure, stability, and biological activity. This guide provides an in-depth comparison of how to employ Circular Dichroism (CD) spectroscopy to elucidate the secondary structure perturbations caused by the incorporation of D-allo-threonine into a peptide backbone. We will explore the underlying principles, provide robust experimental protocols, and interpret the resulting data, offering a comprehensive framework for your research.
The Principle and Power of Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of proteins and peptides in solution.[1][2] The fundamental principle lies in the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3] In peptides and proteins, the primary chiral chromophores are the amide bonds of the backbone.[4] The spatial arrangement of these bonds in regular secondary structures like α-helices and β-sheets results in characteristic CD spectra in the far-UV region (typically 190-260 nm).[5]
-
α-Helices are typified by strong negative bands near 222 nm and 208 nm, and a positive band around 192 nm.[6]
-
β-Sheets exhibit a single negative peak around 218 nm.[3]
-
Random coils or disordered structures lack a defined CD signal and generally show a negative band near 200 nm.[7]
By analyzing the shape and magnitude of the CD spectrum, we can qualitatively and quantitatively assess the secondary structure content of a peptide.[7][8] This makes CD an invaluable tool for studying conformational changes resulting from mutations, ligand binding, or, as in this guide, the introduction of stereochemical variants.[1]
D-allo-threonine: A Tool for Structural Perturbation
Amino acids, with the exception of glycine, are chiral and naturally occur almost exclusively as L-enantiomers.[9] Threonine possesses a second chiral center at its β-carbon, giving rise to four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allo-threonine (2S, 3S), and D-allo-threonine (2R, 3R).[10]
The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can have a profound, often disruptive, effect on its secondary structure.[11] While the ribosomal machinery exclusively uses L-amino acids, chemical peptide synthesis allows for the straightforward incorporation of D-amino acids.[12] This substitution alters the local backbone geometry, which can destabilize regular secondary structures like α-helices and β-sheets.[13] Molecular dynamics simulations have confirmed that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomer counterparts.[14] Specifically, introducing a D-amino acid can induce turns or disrupt the hydrogen bonding network essential for maintaining helical or sheet conformations.[11][15] D-allo-threonine, being a non-proteinogenic D-amino acid, serves as an interesting candidate for studying these conformational shifts.[16]
Comparative Analysis: A Model Peptide Case Study
To illustrate the utility of CD in this context, let's consider a hypothetical 20-residue model peptide, "P-L," designed to adopt a predominantly α-helical structure in solution. We will compare its CD spectrum to that of an analogue, "P-D-allo-Thr," where a central L-amino acid has been replaced by D-allo-threonine.
The table below summarizes the expected CD spectral data and the derived secondary structure content for our model peptides. The data is presented in Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.[5]
| Peptide | Key Spectral Features | Estimated α-Helix (%) | Estimated β-Sheet (%) | Estimated Random Coil (%) | Interpretation |
| P-L | Negative minima at ~208 nm and ~222 nm; Positive maximum at ~192 nm | 65% | 5% | 30% | The peptide adopts a stable α-helical conformation as designed. |
| P-D-allo-Thr | Reduced intensity of 222 nm and 208 nm minima; Shift of 208 nm minimum to lower wavelength; Increased negative intensity near 200 nm | 20% | 5% | 75% | The D-allo-threonine substitution significantly disrupts the α-helix, leading to a predominantly disordered or random coil structure.[12][13] |
This comparative data clearly demonstrates the significant structural perturbation induced by a single D-amino acid substitution. The loss of the characteristic helical signature in P-D-allo-Thr provides direct evidence of its destabilizing effect.
Experimental Workflow and Protocols
Achieving high-quality, reproducible CD data requires meticulous attention to experimental detail. The following workflow and protocol are designed to ensure data integrity.
Sources
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Circular Dichroism (CD) Spectroscopy Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein Secondary Structure Analysis and Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 9. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allothreonine - Wikipedia [en.wikipedia.org]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-D-allo-Thr-OH: A Comparative Analysis in Peptide Research
Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics
In the pursuit of novel peptide therapeutics, overcoming the inherent limitations of native peptides—namely their susceptibility to proteolytic degradation and often poor bioavailability—is paramount.[1] A powerful and widely adopted strategy is the incorporation of non-canonical amino acids.[2][3] Among these, D-amino acids play a pivotal role. Since naturally occurring proteases are stereospecific for L-amino acids, the introduction of a D-enantiomer can dramatically enhance metabolic stability, leading to a longer in-vivo half-life and improved therapeutic efficacy.[1][4][5]
This guide focuses on a particularly interesting building block: Fmoc-D-allo-Threonine-OH (Fmoc-D-allo-Thr-OH) . As a diastereomer of the more common D-Threonine, its unique stereochemistry offers distinct possibilities for influencing peptide conformation and, consequently, biological activity. We will objectively compare this reagent to its stereoisomeric counterparts, provide detailed protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and review its application in creating peptides with novel properties.
Comparative Analysis: Threonine Stereoisomers in Peptide Synthesis
Threonine, possessing two chiral centers (the α-carbon and the β-carbon), exists as four distinct stereoisomers.[6] The choice between these isomers is a critical design decision that directly impacts the final peptide's three-dimensional structure and its interaction with biological targets.[7][8]
Diagram 1: Stereoisomeric Relationships of Threonine
Caption: The four stereoisomers of threonine and their relationships.
The performance and structural implications of each isomer, when used as an Fmoc-protected building block in SPPS, are distinct. The tert-butyl (tBu) ether is the most common side-chain protecting group for threonine in Fmoc chemistry, offering robustness against the basic conditions of Fmoc deprotection while being readily cleaved by strong acids like Trifluoroacetic acid (TFA).[9][10][11]
Table 1: Comparison of Fmoc-Protected Threonine Derivatives
| Derivative | Key Characteristics | Advantages in Peptide Design | Synthetic Considerations |
| Fmoc-L-Thr(tBu)-OH | The standard, proteinogenic isomer.[9] | Maintains native peptide conformations; widely studied and cost-effective. | Susceptible to proteolysis at the peptide bond. Can contribute to aggregation in "difficult" sequences.[9] |
| Fmoc-D-Thr(tBu)-OH | Enantiomer of the natural amino acid. | Confers significant resistance to enzymatic degradation.[1] Can induce β-turns or disrupt α-helical structures. | Generally follows standard coupling protocols. The altered stereochemistry can influence overall peptide solubility. |
| Fmoc-L-allo-Thr(tBu)-OH | Diastereomer of L-Thr. | Introduces unique conformational constraints due to altered side-chain orientation. Can be used to fine-tune receptor binding affinity. | May require optimized coupling conditions due to different steric presentation. Less common and more expensive. |
| Fmoc-D-allo-Thr(tBu)-OH | The focus of this guide; enantiomer of L-allo-Thr and diastereomer of D-Thr.[12] | Combines high proteolytic resistance (D-isomer) with unique conformational control (allo-configuration).[13][14] | May present steric challenges requiring more potent coupling reagents or longer reaction times, similar to other hindered amino acids.[15] |
Experimental Protocol: Incorporation of Fmoc-D-allo-Thr(tBu)-OH via Fmoc-SPPS
The successful incorporation of Fmoc-D-allo-Thr-OH, particularly its tert-butyl protected form, into a peptide sequence requires adherence to meticulously optimized Fmoc-SPPS protocols.[16][17] The following is a self-validating, step-by-step methodology designed for manual or automated synthesis.
Diagram 2: Fmoc-SPPS Workflow for Incorporating Fmoc-D-allo-Thr(tBu)-OH
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible, maximizing reaction efficiency.
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin.
-
Agitate gently for a minimum of 30 minutes to ensure complete swelling.
-
Drain the DMF.[18]
-
2. N-α-Fmoc Deprotection:
-
Rationale: This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the next coupling reaction.
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[19]
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[18]
-
3. Amino Acid Coupling (Incorporation of Fmoc-D-allo-Thr(tBu)-OH):
-
Rationale: This is the peptide bond formation step. Due to the unique stereochemistry of D-allo-threonine, which may present some steric hindrance, a potent activating agent like HBTU is recommended to ensure high coupling efficiency.
-
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 2-5 minutes.[9][19]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Monitoring (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[18]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
4. Peptide Chain Elongation:
-
Procedure: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.
5. Cleavage from Resin and Final Deprotection:
-
Rationale: The final step uses a strong acid cocktail to cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups (like tBu). Scavengers are included to prevent side reactions with sensitive residues.
-
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[18]
-
In a fume hood, add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
6. Purification and Analysis:
-
Procedure: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via Mass Spectrometry (e.g., ESI-MS).[19]
Review of Studies and Performance Insights
While large-scale comparative studies are not abundant, the utility of Fmoc-D-allo-Thr-OH can be inferred from its application in the synthesis of complex natural products and its known impact on peptide structure.
-
Natural Product Synthesis: D-allo-threonine is a key structural component of several potent, naturally occurring peptides, including the cytotoxic marine peptides callipeltin O and Q, and antibiotics like lysobactin.[12][13] The development of efficient synthetic routes to Fmoc-D-allo-Thr(tBu)-OH has been specifically driven by the need to access these complex molecules via Fmoc-SPPS.[13][14] This underscores its viability as a building block for challenging synthetic targets.
-
Conformational Control: The primary reason for selecting D-allo-threonine over D-threonine is to exert fine control over the peptide backbone's local conformation. The altered orientation of the β-hydroxyl and methyl groups can disrupt or stabilize secondary structures like β-turns and helices in ways that other isomers cannot.[20][21] This can be a crucial factor in optimizing a peptide's binding affinity to its target receptor by locking it into a more bioactive conformation.
-
Enhanced Proteolytic Resistance: As with any D-amino acid, the incorporation of D-allo-threonine renders the adjacent peptide bonds resistant to cleavage by common proteases.[1] This provides a predictable and highly effective method for increasing the half-life of a peptide therapeutic, a critical attribute for drug development.
Conclusion
Fmoc-D-allo-Thr-OH is a specialized but powerful building block for advanced peptide research and drug development. It offers a unique combination of benefits: the inherent proteolytic stability conferred by its D-configuration and the distinct conformational constraints imposed by its allo-stereochemistry. While its incorporation may require more stringent coupling conditions compared to standard proteinogenic amino acids, the potential rewards—peptides with enhanced stability, novel structures, and fine-tuned biological activity—make it an invaluable tool for scientists and researchers. The selection of Fmoc-D-allo-Thr-OH over its diastereomers should be a deliberate, structure-driven decision aimed at exploring novel conformational space to achieve desired therapeutic properties.
References
-
Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021). Chemical and Pharmaceutical Bulletin. Retrieved January 15, 2026, from [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved January 15, 2026, from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved January 15, 2026, from [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021). Chemical and Pharmaceutical Bulletin. Retrieved January 15, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (2007). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Threonine: An Amino Acid Autonomous Molecular Assembly. (n.d.). Argonne National Laboratory. Retrieved January 15, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. (2019). Advanced Healthcare Materials. Retrieved January 15, 2026, from [Link]
-
Allothreonine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Fmoc-D-allo-Thr(tBu)-OH [170643-02-4]. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]
-
Improved synthesis of d-allothreonine derivatives from l-threonine. (2013). Tetrahedron. Retrieved January 15, 2026, from [Link]
-
Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers. Retrieved January 15, 2026, from [Link]
Sources
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- 2. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. anl.gov [anl.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Allothreonine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.st [sci-hub.st]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rsc.org [rsc.org]
- 20. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-allo-Thr-OH
Welcome to a comprehensive guide designed for the meticulous researcher. In the world of drug development and peptide synthesis, precision and safety are paramount. This document provides an in-depth, procedural framework for the safe handling of Fmoc-D-allo-Thr-OH, a key building block in our innovative work. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every member of our scientific team is equipped with the knowledge to operate confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Material
Fmoc-D-allo-Thr-OH, like many Fmoc-protected amino acids, is a fine, solid powder. While Safety Data Sheets (SDS) for the closely related Fmoc-D-allo-Thr(tBu)-OH indicate no specific OSHA-defined hazards, it is crucial to treat all non-volatile chemical powders with a high degree of caution.[1] The primary risks associated with this compound stem from its physical form and potential for inadvertent exposure through inhalation or skin contact.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1][2]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1][2]
It is a core principle of laboratory safety, underscored by OSHA's Laboratory Standard (29 CFR 1910.1450), that exposures to all hazardous chemicals be minimized.[3][4] Therefore, a thorough risk assessment is the foundational step before any handling procedure.
| Hazard Category | Potential Risk | Assessed Severity | Mitigation Strategy |
| Inhalation | Inhalation of fine powder leading to respiratory tract irritation. | Moderate | Use of engineering controls (fume hood, ventilated enclosure) and respiratory protection. |
| Dermal Contact | Skin irritation or potential absorption upon contact. | Low-Moderate | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Eye irritation from airborne particles. | Moderate-High | Use of safety glasses with side shields or chemical splash goggles. |
| Ingestion | Accidental ingestion leading to potential harm. | Low | Strict adherence to hygiene protocols; no eating or drinking in the lab. |
The Core of Protection: Engineering and Administrative Controls
Before resorting to Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. This is a fundamental tenet of the hierarchy of controls in industrial hygiene.
-
Engineering Controls: The most effective control is to handle Fmoc-D-allo-Thr-OH powder within a certified chemical fume hood or a ventilated balance enclosure.[5] This containment strategy is designed to capture airborne particles at the source, drastically reducing the risk of inhalation.[6]
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the guiding document for safe laboratory operations.[3][6] This plan outlines standard operating procedures (SOPs), mandatory training on chemical hazards, and emergency procedures.[3][6] Ensure you are familiar with the location of safety showers and eyewash stations before beginning work.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting against chemical exposure when engineering and administrative controls cannot eliminate all risks.[7][8] The selection of appropriate PPE is task-dependent.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Fmoc-D-allo-Thr-OH.
Sources
- 1. peptide.com [peptide.com]
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- 3. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
